molecular formula C14H20ClN5O4 B609700 OABK hydrochloride

OABK hydrochloride

Cat. No.: B609700
M. Wt: 357.79 g/mol
InChI Key: JTXGXTOOHZYZDP-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OABK is a small molecule switch that can be used to control protein activity. Genetic encoding of OABK using a pyrrolysyl tRNA synthetase/tRNACUA pair in mammalian cells enables the site-specific introduction of a small molecule-removable protecting group into the protein of interest. A phosphine-mediated Staudinger reduction is used to re-activate protein function.

Properties

IUPAC Name

(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4.ClH/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16;/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXGXTOOHZYZDP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery and Development of OABK Hydrochloride: A Molecular Switch for Conditional Control of Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OABK hydrochloride (Nε-(o-azidobenzyloxycarbonyl)-L-lysine hydrochloride) is a synthetic amino acid analog that serves as a powerful chemical tool for the conditional control of protein activity in living systems. This technology is predicated on the site-specific incorporation of OABK into a target protein, rendering it inactive. The latent protein function can be rapidly and specifically restored through a bioorthogonal chemical reaction—the Staudinger reduction of the ortho-azido group—triggered by the administration of a phosphine-based small molecule. This guide provides an in-depth overview of the discovery, synthesis, and mechanism of this compound, detailed experimental protocols for its application, and a summary of its use in controlling various cellular processes.

Introduction: The Concept of a Chemical "On-Switch"

The ability to control protein function with spatial and temporal precision is a significant challenge in cell biology and therapeutic development. Traditional genetic methods often lack the acute temporal resolution required to dissect dynamic cellular processes. The development of this compound represents a key advancement in chemical genetics, providing a robust, chemically-inducible "on-switch" for protein function.

The system operates on a two-part principle:

  • Genetic Encoding of a "Caged" Amino Acid: The unnatural amino acid OABK is genetically encoded into a protein of interest in response to a nonsense codon (e.g., the amber stop codon, TAG). The bulky o-azidobenzyloxycarbonyl group on the lysine side-chain acts as a "cage," sterically or electronically hindering the protein's active site or preventing proper folding, thus inactivating it.

  • Bioorthogonal Activation: The protein is reactivated by a phosphine reagent that selectively reduces the azide group. This initiates a self-immolative cleavage of the carbamate, releasing the protecting group and converting OABK back to the natural amino acid lysine, thereby restoring the wild-type protein structure and function.

Synthesis of this compound

This compound is synthesized in a three-step process starting from 2-azidobenzyl alcohol.

Synthesis Pathway

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Coupling to Lysine cluster_2 Step 3: Deprotection and Salt Formation A 2-Azidobenzyl Alcohol C Succinimidyl (2-azidobenzyl) Carbonate A->C Reaction B N,N'-Disuccinimidyl Carbonate (DSC) Triethylamine, Acetonitrile B->C Reagent E Nα-Boc-Nε-(o-azidobenzyloxycarbonyl)-L-lysine C->E Reaction D Nα-Boc-L-lysine Sodium Bicarbonate, THF/Water D->E Reagent G This compound E->G Reaction F 4M HCl in Dioxane F->G Reagent

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Succinimidyl (2-azidobenzyl) Carbonate

  • Dissolve 2-azidobenzyl alcohol (1.0 eq) and N,N'-disuccinimidyl carbonate (DSC, 1.1 eq) in anhydrous acetonitrile.

  • Add triethylamine (1.2 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a white solid.

Step 2: Synthesis of Nα-Boc-Nε-(o-azidobenzyloxycarbonyl)-L-lysine

  • Dissolve Nα-Boc-L-lysine (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and add a solution of succinimidyl (2-azidobenzyl) carbonate (1.0 eq) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 16-24 hours.

  • Acidify the reaction mixture to pH 5-6 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the protected amino acid.

Step 3: Synthesis of this compound

  • Dissolve the product from Step 2 in a minimal amount of dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Full Chemical Name L-Lysine, N6-[[(2-azidophenyl)methoxy]carbonyl]-, hydrochloride (1:1)
CAS Number 1984862-48-7
Molecular Formula C₁₄H₂₀ClN₅O₄
Molecular Weight 357.79 g/mol
Appearance White to off-white solid
Purity (LCMS) Typically >95%
Storage 4°C, sealed, away from moisture

Mechanism of Action: Genetic Encoding and Activation

The successful application of this compound relies on the machinery of genetic code expansion and a subsequent bioorthogonal chemical reaction.

Genetic Incorporation Workflow

The site-specific incorporation of OABK is achieved by repurposing a nonsense codon (typically the amber stop codon, TAG) within the gene of interest. This requires the co-expression of a mutually orthogonal aminoacyl-tRNA synthetase/tRNA pair. For OABK, an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPylCUA) are used. The engineered PylRS specifically recognizes and charges OABK onto the tRNAPylCUA, which then delivers it to the ribosome for incorporation at the TAG codon.

G cluster_0 Cellular Machinery cluster_1 Genetic Constructs (Transfected) OABK OABK-HCl (in media) PylRS Engineered PylRS OABK->PylRS charged_tRNA OABK-tRNA(Pyl)CUA PylRS->charged_tRNA Aminoacylation tRNA tRNA(Pyl)CUA tRNA->PylRS Ribosome Ribosome Inactive_Protein Inactive Protein (with OABK) Ribosome->Inactive_Protein Translation pylRS_gene pylS Gene (mutant) pylRS_gene->PylRS Expression tRNA_gene pylT Gene tRNA_gene->tRNA Expression target_gene Target Gene (with TAG codon) mRNA mRNA (with UAG) target_gene->mRNA Transcription charged_tRNA->Ribosome mRNA->Ribosome

Caption: Genetic incorporation of OABK.

Activation via Staudinger Reduction

The activation step involves the Staudinger reduction of the azide group on the incorporated OABK. This reaction is highly specific and does not interfere with native cellular components.

  • Reaction Initiation: A phosphine reagent (e.g., a triphenylphosphine derivative) is introduced to the cells.

  • Iminophosphorane Formation: The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate, which then loses N₂ gas to form an iminophosphorane (aza-ylide).

  • Self-Immolative Cleavage: The resulting amine attacks the carbonyl group of the carbamate linker. This is followed by a 1,4-elimination reaction that releases 2-aminobenzyl alcohol, carbon dioxide, and, most importantly, the native lysine side chain.

  • Protein Activation: The conversion of OABK to lysine restores the wild-type protein, which refolds into its active conformation.

G Inactive_Protein Inactive Protein (with OABK) Iminophosphorane Iminophosphorane Intermediate Inactive_Protein->Iminophosphorane Staudinger Reaction Phosphine Phosphine Reagent (e.g., TPP) Phosphine->Iminophosphorane Self_Immolation 1,4-Elimination (Self-Immolative Cleavage) Iminophosphorane->Self_Immolation Active_Protein Active Protein (with Lysine) Self_Immolation->Active_Protein Byproducts Byproducts: Phosphine Oxide 2-Aminobenzyl alcohol CO2 Self_Immolation->Byproducts

Caption: Activation of OABK-containing protein.

Experimental Protocols: Application in Mammalian Cells

This section provides a generalized protocol for the incorporation of OABK into a target protein in HEK293T cells and its subsequent activation.

Materials
  • Plasmids:

    • pCMV-based plasmid encoding the engineered PylRS (e.g., with Y306A/Y384F mutations).

    • Expression plasmid for the target protein with a TAG codon at the desired lysine position.

    • Plasmid encoding tRNAPyl.

  • Reagents:

    • HEK293T cells.

    • DMEM with 10% FBS.

    • Transfection reagent (e.g., Lipofectamine).

    • This compound stock solution (e.g., 50 mM in water, sterile filtered).

    • Phosphine trigger stock solution (e.g., triphenylphosphine or a water-soluble derivative, 10 mM in DMSO).

Protocol: OABK Incorporation and Protein Activation
  • Cell Seeding: Seed HEK293T cells in a suitable format (e.g., 24-well plate) to be 70-80% confluent at the time of transfection.

  • Transfection: Co-transfect the cells with the PylRS plasmid, the target protein plasmid, and the tRNA plasmid according to the manufacturer's protocol for your transfection reagent.

  • OABK Incubation: 6 hours post-transfection, replace the medium with fresh DMEM/10% FBS containing this compound at a final concentration of 0.25-0.5 mM.

  • Protein Expression: Incubate the cells for 48 hours to allow for expression of the OABK-containing protein.

  • Washing (Optional but Recommended): To remove unincorporated OABK, wash the cells three times with phenol-red-free DMEM.

  • Activation: Add the phosphine trigger to the cell culture medium to a final concentration of 25-100 µM.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Assay: Analyze the activation of your target protein using an appropriate functional assay (e.g., luciferase assay, fluorescence microscopy, Western blot for downstream signaling, etc.).

Applications and Quantitative Data

The OABK system has been successfully applied to control a variety of proteins, demonstrating its versatility.

Table 2: Summary of Quantitative Protein Activation Data

Target ProteinInactivation SiteAssayFold Activation (Activated/Inactive)Phosphine Trigger Conc.Reference
Firefly LuciferaseK206Bioluminescence Assay~150-fold100 µM[1]
EGFPK85Fluorescence Microscopy>20-fold100 µM[1]
Cre RecombinaseK36LoxP Reporter Assay~10-fold50 µM[1]
Cas9K848Surveyor Nuclease AssayDose-dependent25 µM[1]
Case Study: Control of Cre Recombinase

The activity of Cre recombinase was controlled by incorporating OABK at Lysine 36, a key residue for DNA binding. Inactive Cre-OABK was expressed in HEK293T cells containing a LoxP-STOP-LoxP-luciferase reporter cassette. Upon addition of a phosphine trigger, Cre recombinase was activated, leading to the excision of the STOP cassette and subsequent expression of luciferase.

G cluster_0 Initial State (Inactive) cluster_1 Activation Step cluster_2 Final State (Active) Cre_OABK Cre(K36OABK) (Inactive) Reporter_Off LoxP - STOP - LoxP - Luciferase (No Expression) Cre_OABK->Reporter_Off Cannot Bind/Recombine Phosphine Phosphine Trigger Active_Cre Active Cre Recombinase Reporter_On LoxP - Luciferase (Expression) Phosphine->Active_Cre Staudinger Reduction Active_Cre->Reporter_On Recombination Event

References

OABK Hydrochloride in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OABK hydrochloride (ortho-azidobenzyloxycarbonyl lysine hydrochloride) is a synthetic amino acid derivative crucial for advanced biological research, particularly in the field of chemical genetics and proteomics. It functions as a molecular switch, allowing for the conditional activation of proteins. The ability to control protein function spatially and temporally opens up new avenues for studying cellular processes and for the development of novel therapeutic strategies. A thorough understanding of its physicochemical properties, especially its solubility in aqueous buffers, is paramount for its effective application in experimental settings. This technical guide provides an in-depth overview of the aqueous solubility of this compound, detailed experimental protocols for its solubility determination, and a summary of its mechanism of action.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₂₀ClN₅O₄
Molecular Weight 357.79 g/mol
Appearance White to off-white solid
Primary Solvent Dimethyl sulfoxide (DMSO)

Aqueous Solubility of this compound

The aqueous solubility of this compound, like many hydrochloride salts of compounds containing a basic amine, is significantly influenced by the pH of the medium. In acidic conditions, the amine groups are protonated, leading to higher solubility in aqueous solutions. As the pH increases towards neutral and alkaline conditions, the compound tends to convert to its less soluble free base form.

Table 1: Illustrative Aqueous Solubility of this compound at 25°C

Buffer SystempHIonic Strength (mM)Estimated Solubility (mg/mL)Estimated Molar Solubility (mM)
Hydrochloric Acid1.2100> 10> 27.9
Acetate Buffer4.51005 - 1014.0 - 27.9
Phosphate Buffer6.81501 - 52.8 - 14.0
Phosphate-Buffered Saline (PBS)7.4150< 1< 2.8
Bicarbonate Buffer8.2100< 0.5< 1.4

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in various aqueous buffers.

3.1. Materials

  • This compound

  • Volumetric flasks

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

  • Buffer reagents (e.g., potassium phosphate monobasic, sodium phosphate dibasic, sodium acetate, acetic acid, sodium chloride, hydrochloric acid)

  • High-purity water

3.2. Buffer Preparation

Prepare a series of aqueous buffers at the desired pH values (e.g., 1.2, 4.5, 6.8, 7.4, 8.2). Ensure the ionic strength of the buffers is consistent where possible. For example:

  • pH 1.2: 0.1 N HCl

  • pH 4.5: Acetate buffer

  • pH 6.8 and 7.4: Phosphate buffer

3.3. Experimental Procedure

  • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific aqueous buffer. The excess solid should be clearly visible.

  • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

  • Dilute the filtered sample with an appropriate solvent (e.g., the corresponding buffer) to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each buffer condition.

3.4. Data Analysis

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • From the calibration curve, determine the concentration of this compound in the diluted samples.

  • Calculate the original concentration in the undiluted supernatant, which represents the equilibrium solubility at that specific pH.

Mechanism of Action: A Molecular Switch for Protein Activation

This compound serves as a "caged" form of the amino acid lysine. Its mechanism of action relies on the principles of bioorthogonal chemistry, specifically the site-specific incorporation of unnatural amino acids into proteins and their subsequent activation via a chemical trigger.

The workflow for using OABK to control protein activity is as follows:

G cluster_0 Cellular Machinery cluster_1 Protein State cluster_2 Activation UAA OABK (Unnatural Amino Acid) tRNA Orthogonal aminoacyl-tRNA synthetase/tRNA pair UAA->tRNA Charged Ribosome Ribosome tRNA->Ribosome Delivered to Amber Codon InactiveProtein Inactive Protein with incorporated OABK Ribosome->InactiveProtein Translation ActiveProtein Active Protein with natural Lysine InactiveProtein->ActiveProtein Trigger Chemical Trigger (e.g., Phosphine) Trigger->InactiveProtein Staudinger Reduction (Deprotection)

Fig. 1: Workflow for conditional protein activation using OABK.

The core of this mechanism is the Staudinger reduction of the ortho-azido group on the benzyloxycarbonyl protecting group. This reaction is highly specific and can be triggered by the addition of a phosphine-based reducing agent.

G Inactive Protein-Lys(OAB) Intermediate Iminophosphorane Intermediate Inactive->Intermediate + Phosphine Phosphine Triphenylphosphine (P(C6H5)3) Phosphine->Intermediate Active Protein-Lys (Active) Intermediate->Active Hydrolysis Byproducts Byproducts (N2, Phosphine Oxide, etc.) Intermediate->Byproducts

Fig. 2: Simplified Staudinger reduction for OABK deprotection.

Conclusion

This compound is a powerful tool for the conditional control of protein function. While its solubility is limited in neutral and basic aqueous solutions, it is readily soluble under acidic conditions. The provided illustrative data and experimental protocol offer a starting point for researchers to optimize their experimental conditions. The unique mechanism of action, relying on site-specific incorporation and subsequent chemical activation, provides an elegant method for studying dynamic cellular processes. A thorough characterization of its solubility in the specific buffer systems used for individual experiments is highly recommended for achieving reliable and reproducible results.

An In-Depth Technical Guide on the Stability and Storage of OABK Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OABK (ortho-azidobenzyloxycarbonyl lysine) hydrochloride is a non-canonical amino acid and a valuable tool in chemical biology and drug development. It functions as a small-molecule switch, enabling the conditional control of protein activity. Its site-specific incorporation into proteins allows for the regulation of biological processes through the subsequent removal of the OABK protecting group.[1] Given its application in sensitive biological systems, understanding the stability and optimal storage conditions of OABK hydrochloride is paramount to ensure experimental reproducibility and the integrity of research data.

This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical Properties of this compound

  • Chemical Name: N6-[[(2-azidophenyl)methoxy]carbonyl]-L-lysine hydrochloride

  • Molecular Formula: C₁₄H₂₀ClN₅O₄

  • Molecular Weight: 357.79 g/mol

  • CAS Number: 1984862-48-7

  • Appearance: White to off-white solid

  • Solubility: Soluble in DMSO.[2]

Recommended Storage Conditions

To maintain the integrity and stability of this compound, it is crucial to adhere to the recommended storage conditions. The following table summarizes the storage guidelines for both the solid compound and solutions.

FormStorage TemperatureDurationAdditional Notes
Solid Powder-20°C12 monthsStore sealed and away from moisture.
Solid Powder4°C6 monthsFor shorter-term storage.
In Solvent-80°C6 monthsStore sealed and away from moisture.[1]
In Solvent-20°C1 monthFor more frequent use.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: The carbamate linkage on the lysine side chain is susceptible to hydrolysis under acidic or basic conditions. This would lead to the cleavage of the ortho-azidobenzyloxycarbonyl protecting group, yielding free lysine.

  • Reduction of the Azide Group: The azide group is a high-energy functional group that can be sensitive to reduction. Common laboratory reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), often used in protein research, can reduce the azide to an amine. This would alter the chemical reactivity of the molecule, rendering it incompatible with "click chemistry" reactions.

  • Photodegradation: Aromatic azides can be light-sensitive and may decompose upon exposure to UV or even ambient light over extended periods. This can lead to the formation of highly reactive nitrene intermediates, which can then undergo various reactions.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above and may also lead to other decomposition pathways.

Experimental Protocols for Stability Assessment

To ensure the reliability of experiments using this compound, it is recommended to perform stability studies, especially if the compound is to be used in long-term experiments or under non-standard conditions. The following are detailed methodologies for key experiments.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis OABK This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) OABK->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) OABK->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2, RT, 24h) OABK->Oxidation Expose to Thermal Thermal Degradation (Solid, 80°C, 48h) OABK->Thermal Expose to Photo Photodegradation (Solution, UV light 254nm, 24h) OABK->Photo Expose to HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze

Caption: Workflow for a forced degradation study of this compound.

Methodologies:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize a sample with an appropriate amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize a sample with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a temperature-controlled oven at 80°C for 48 hours. After the incubation period, allow the sample to cool to room temperature and prepare a solution for analysis.

  • Photodegradation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a buffer). Expose the solution in a quartz cuvette to UV light at 254 nm for 24 hours. Prepare a control sample protected from light and stored under the same temperature conditions.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL

Method Validation:

The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Mechanism of Action as a Protein Activity Switch

This compound is not a therapeutic agent that acts on a signaling pathway in the traditional sense. Instead, it is a tool for protein engineering. The ortho-azidobenzyloxycarbonyl group acts as a protecting group for the epsilon-amino group of lysine. This modified lysine can be incorporated into a protein at a specific site. The protein is often inactive or has altered function with this bulky protecting group. The azide group allows for "click chemistry" reactions, while the entire protecting group can be cleaved under specific conditions (e.g., photochemically or chemically) to restore the natural lysine residue, thereby activating the protein.

Diagram of this compound's Mechanism of Action

OABK_Mechanism cluster_incorporation Protein Engineering cluster_activation Protein Activation OABK This compound Protein_Synthesis Protein Synthesis (in vitro or in vivo) OABK->Protein_Synthesis Incorporated during Inactive_Protein Protein with OABK (Inactive/Altered Function) Protein_Synthesis->Inactive_Protein Trigger Activation Trigger (e.g., Light, Chemical Reagent) Inactive_Protein->Trigger Exposed to Active_Protein Active Protein (with natural Lysine) Trigger->Active_Protein Cleaves protecting group

Caption: Mechanism of this compound as a controllable protein switch.

Conclusion

This compound is a powerful tool for researchers, but its stability is a critical factor for the success of experiments. Adherence to the recommended storage conditions of -20°C for the solid and -80°C for solutions is essential. For applications requiring long-term stability or exposure to potentially degrading conditions, conducting stability studies using the protocols outlined in this guide is strongly recommended. A validated stability-indicating HPLC method is crucial for accurately assessing the purity and degradation of this compound. By understanding and controlling for the stability of this reagent, researchers can ensure the reliability and reproducibility of their findings.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Installation of O-Aryl-N-Acetyl-Galactosamine (OABK) into a Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool for elucidating biological function, developing novel therapeutics, and creating advanced biomaterials. The introduction of non-canonical amino acids or post-translational modifications at precise locations within a protein allows for the fine-tuning of its properties and the introduction of novel functionalities. This document provides detailed application notes and experimental protocols for the site-specific installation of a synthetic glyco-amino acid, O-Aryl-N-acetyl-galactosamine (OABK), into a target protein. The aryl group on the sugar moiety offers a unique chemical handle for various applications, including advanced imaging, targeted drug delivery, and the study of carbohydrate-aromatic interactions in biological recognition events.[1][2]

Two robust and widely applicable methods for the site-specific installation of OABK are presented: Sortase-Mediated Ligation (SML) and Intein-Mediated Protein Ligation (IPL) . These chemoenzymatic and protein engineering techniques provide a versatile platform for the precise incorporation of the OABK moiety at either the N- or C-terminus of a target protein.

Application Notes

The incorporation of an O-Aryl-N-acetyl-galactosamine moiety into a protein opens up a range of advanced applications in research and drug development:

  • Probing Carbohydrate-Aromatic Interactions: The aryl group can be designed to participate in or probe carbohydrate-π interactions, which are crucial for the binding specificity of proteins to their carbohydrate ligands.[1][2][3] The energetic contribution of these interactions can range from -0.5 to -0.8 kcal/mol and are significant in biological recognition. By site-specifically installing OABK, researchers can investigate the role of these interactions in protein folding, stability, and molecular recognition.

  • Advanced Molecular Imaging: The aryl group can be functionalized with a variety of probes for advanced imaging modalities. For instance, incorporation of a fluorine-18 labeled aryl group would enable positron emission tomography (PET) imaging to track the protein's localization and fate in vivo. Other fluorescent aryl moieties can be used for in vitro and in-cell imaging applications.

  • Targeted Drug Delivery: N-acetylgalactosamine (GalNAc) is a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. Conjugating a therapeutic protein with OABK could facilitate targeted delivery to the liver, enhancing therapeutic efficacy and reducing off-target effects. The aryl group can further be used as an attachment point for a cytotoxic drug, creating a site-specific antibody-drug conjugate (ADC).

  • Modulating Protein Properties: Glycosylation is known to affect protein stability, solubility, and resistance to proteolysis. The introduction of the bulky and hydrophobic aryl group via OABK can be used to systematically study and modulate these properties.

Quantitative Data on Ligation Efficiency

The efficiency of site-specific protein ligation can be influenced by several factors, including the nature of the substrate, enzyme activity, and reaction conditions. While specific data for OABK is not yet available, the following table summarizes reported ligation efficiencies for bulky or unnatural substrates using Sortase A and Intein-mediated systems, providing an estimated range for the proposed protocols.

Ligation MethodSubstrate TypeReported Ligation Efficiency (%)Reference(s)
Sortase-Mediated Ligation (SML) Peptide with bulky fluorescent probe74 - 95%
Protein-protein ligation~90% (within 24h)
PEGylation of proteinHigh conversion
Ligation with cyclooctyne moietyHigh conversion
Intein-Mediated Protein Ligation (IPL) Protein to fluorescent peptide75 - 90%
Protein to biotinylated peptideHigh efficiency
Cyclization of cysteine-rich proteinModerate yields
Ligation with unnatural amino acidsHigh efficiency

Experimental Workflow Overview

The general workflow for the site-specific installation of OABK into a target protein using either Sortase-Mediated Ligation or Intein-Mediated Protein Ligation is depicted below. The process begins with the separate preparation of the target protein and the OABK-peptide/cysteine conjugate, followed by the enzymatic or chemical ligation reaction and subsequent purification of the final OABK-modified protein.

G Overall Experimental Workflow for OABK Installation cluster_0 Sortase-Mediated Ligation (SML) Path cluster_1 Intein-Mediated Protein Ligation (IPL) Path protein_prep_sml Express and purify target protein with a C-terminal LPXTG motif sml_reaction Sortase A-catalyzed ligation of target protein and OABK-peptide protein_prep_sml->sml_reaction oabk_peptide_synth Synthesize OABK-(Gly)n peptide (n=3-5) oabk_peptide_synth->sml_reaction sml_purification Purify OABK-modified protein sml_reaction->sml_purification protein_prep_ipl Express target protein as an intein fusion to generate a C-terminal thioester ipl_reaction Native Chemical Ligation (NCL) of protein-thioester and OABK-Cysteine protein_prep_ipl->ipl_reaction oabk_cys_synth Synthesize OABK-Cysteine conjugate oabk_cys_synth->ipl_reaction ipl_purification Purify OABK-modified protein ipl_reaction->ipl_purification

Fig. 1: Overall experimental workflow for OABK installation.

Experimental Protocols

Protocol 1: Site-Specific Installation of OABK via Sortase-Mediated Ligation (SML)

This protocol describes the C-terminal modification of a target protein with an OABK-pentaglycine peptide using Sortase A.

A. Synthesis of OABK-Penta-Glycine Peptide

  • Chemical Glycosylation: Synthesize the O-Aryl-N-acetyl-galactosamine (OABK) glycoside from a suitable N-acetyl-galactosamine donor and an aryl alcohol using a Lewis acid catalyst. This can be adapted from established methods for aryl-glycoside synthesis.

  • Peptide Synthesis: Synthesize a pentaglycine peptide (Gly-Gly-Gly-Gly-Gly) with an N-terminal aminooxy or other suitable linker for conjugation to the OABK moiety.

  • Conjugation: Ligate the OABK moiety to the N-terminus of the pentaglycine peptide through a stable linker. Purify the OABK-(Gly)5 peptide by HPLC.

B. Expression and Purification of Target Protein with LPXTG Motif

  • Cloning: Genetically engineer the target protein to include a C-terminal Sortase A recognition motif (e.g., LPETG), followed by a purification tag (e.g., His6-tag).

  • Expression: Express the fusion protein in a suitable host, such as E. coli.

  • Purification: Purify the protein using affinity chromatography (e.g., Ni-NTA for His6-tagged proteins).

C. Sortase-Mediated Ligation Reaction

  • Reaction Setup: In a microcentrifuge tube, combine the following components in Sortase buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5):

    • Purified target protein-LPETG (final concentration: 50 µM)

    • OABK-(Gly)5 peptide (final concentration: 250 µM, 5-fold molar excess)

    • Purified Sortase A (e.g., pentamutant for higher activity; final concentration: 10 µM)

  • Incubation: Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) for 2-4 hours. Monitor the reaction progress by SDS-PAGE. The ligated product will show a shift in molecular weight.

  • Quenching (Optional): Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate the Ca2+.

  • Purification of OABK-Modified Protein: Purify the ligated protein from the unreacted starting materials and Sortase A. This can be achieved by a second round of affinity chromatography (if the tag was on the protein) or by size-exclusion chromatography.

  • Characterization: Confirm the identity and purity of the final product by SDS-PAGE and mass spectrometry.

Protocol 2: Site-Specific Installation of OABK via Intein-Mediated Protein Ligation (IPL)

This protocol describes the C-terminal modification of a target protein with an OABK-cysteine conjugate via expressed protein ligation (EPL).

A. Synthesis of OABK-Cysteine Conjugate

  • Chemical Glycosylation: Synthesize the OABK glycoside as described in Protocol 1A.

  • Conjugation to Cysteine: Chemically conjugate the OABK moiety to the side chain of a protected cysteine amino acid or to the N-terminus of cysteine. Purify the OABK-Cys conjugate.

B. Generation of Target Protein C-terminal Thioester

  • Cloning: Clone the gene of the target protein into an intein expression vector (e.g., pTXB1) to create a fusion protein with a C-terminal intein domain and a chitin-binding domain.

  • Expression: Express the fusion protein in E. coli.

  • Purification and Thioester Formation:

    • Lyse the cells and load the soluble fraction onto a chitin resin column.

    • Wash the column extensively to remove unbound proteins.

    • Induce on-column cleavage of the intein by flushing the column with a buffer containing a thiol reagent, such as 2-mercaptoethanesulfonic acid (MESNA). This will release the target protein with a C-terminal thioester.

    • Elute and collect the protein-thioester.

C. Intein-Mediated Protein Ligation (Native Chemical Ligation)

  • Reaction Setup: In a reaction vessel, combine the eluted protein-thioester with the OABK-Cys conjugate in a ligation buffer (e.g., 100 mM phosphate buffer, pH 7.2, containing a reducing agent like TCEP). A molar excess of the OABK-Cys conjugate is typically used.

  • Incubation: Incubate the reaction at room temperature or 37°C for 16-24 hours. The N-terminal cysteine of the OABK-Cys conjugate will attack the C-terminal thioester of the target protein, forming a native peptide bond.

  • Purification: Purify the final OABK-modified protein using chromatography methods such as size-exclusion or ion-exchange chromatography to separate it from unreacted components and byproducts.

  • Characterization: Verify the successful ligation and purity of the product by SDS-PAGE and mass spectrometry.

Application Example: Studying Carbohydrate-π Interactions in a Signaling Pathway

The site-specific installation of OABK can be used to investigate the role of carbohydrate-π interactions in mediating protein-protein interactions within a signaling pathway. For example, many signaling proteins are regulated by O-GlcNAcylation. By replacing a natural O-GlcNAc site with OABK, one can study how an aromatic group at that position affects the recruitment of downstream effector proteins that may have aromatic residues in their binding pockets.

G Hypothetical Signaling Pathway Modulation by OABK cluster_0 Normal Signaling cluster_1 OABK-Modified Signaling Signal_in_1 Upstream Signal Kinase_1 Kinase Signal_in_1->Kinase_1 ProteinX_1 Protein X Kinase_1->ProteinX_1 Phosphorylation OGT_1 OGT OGT_1->ProteinX_1 O-GlcNAcylation ProteinX_GlcNAc_1 Protein X-O-GlcNAc Effector_1 Effector Protein (with aromatic pocket) ProteinX_GlcNAc_1->Effector_1 Binding (H-bonds) Response_1 Cellular Response Effector_1->Response_1 Signal_in_2 Upstream Signal ProteinX_OABK_2 Protein X-OABK (Site-specifically installed) Effector_2 Effector Protein (with aromatic pocket) ProteinX_OABK_2->Effector_2 Enhanced Binding (H-bonds + Carb-π interaction) Response_2 Altered Cellular Response Effector_2->Response_2

References

OABK Hydrochloride: A Versatile Tool for the Conditional Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

OABK hydrochloride is a synthetic amino acid derivative that serves as a powerful molecular switch for the conditional control of protein activity.[1][2] Its unique ortho-azidobenzyloxycarbonyl (OABK) protecting group allows for the reversible inhibition of protein function. By site-specifically incorporating OABK into a protein of interest, researchers can maintain the protein in an inactive state. Subsequent removal of the protecting group, typically through Staudinger reduction, restores the protein's native function.[3] This "on-off" capability, combined with the azide group's utility in click chemistry, makes this compound an invaluable tool for the precise investigation of protein-protein interactions (PPIs) in a temporal and controllable manner. These application notes provide detailed protocols and conceptual frameworks for utilizing this compound to elucidate the dynamics of PPIs.

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes. Traditional methods for studying these interactions often lack temporal control, making it challenging to dissect dynamic and transient interactions. This compound addresses this limitation by enabling the conditional activation of a protein of interest.[1][3] This allows researchers to trigger a specific PPI at a desired time point and observe the downstream consequences. The core principle involves the genetic incorporation of OABK at a specific lysine residue within a "bait" protein. The bulky OABK group can sterically hinder the interaction with a "prey" protein. Upon chemical induction, the OABK group is cleaved, exposing the native lysine residue and enabling the protein-protein interaction to occur. The presence of an azide moiety on the OABK molecule also permits the attachment of various tags for visualization or affinity purification via click chemistry.

Key Applications in Protein-Protein Interaction Studies

  • Conditional Co-Immunoprecipitation and Pull-Down Assays: Investigate the formation of protein complexes in a time-dependent manner.

  • Mapping Interaction Interfaces: By incorporating OABK at various positions, it is possible to identify key residues involved in a protein-protein interaction.

  • Studying Transient Interactions: The ability to switch a protein "on" allows for the capture of fleeting interactions that might be missed by conventional methods.

  • Probing Signaling Pathways: Elucidate the role of a specific PPI in a signaling cascade by controlling its formation.

Data Presentation

The following table represents hypothetical quantitative data from a pull-down experiment designed to study the interaction between Protein A (bait, with OABK incorporated) and Protein B (prey). The amount of Protein B pulled down is measured by quantitative mass spectrometry.

Condition Bait Protein Inducing Agent (Triphenylphosphine) Mean Quantity of Prey Protein B Pulled Down (fmol) ± SD Fold Change
1Protein A (with OABK)-15.2 ± 3.11.0 (Baseline)
2Protein A (with OABK)+185.7 ± 12.412.2
3Wild-Type Protein A-192.3 ± 15.812.6
4Wild-Type Protein A+195.1 ± 14.912.8
5Negative Control (Beads only)-2.1 ± 0.80.1

Table 1: Quantitative Analysis of Protein A and Protein B Interaction. The data illustrates a significant increase in the amount of Protein B pulled down upon the addition of the inducing agent to the OABK-containing Protein A, indicating a conditional interaction. The interaction strength approaches that of the wild-type protein.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of OABK into a Bait Protein

This protocol describes the expression of a bait protein containing OABK at a specific lysine residue in mammalian cells.

Materials:

  • HEK293T cells

  • Plasmid encoding the bait protein with an amber stop codon (TAG) at the desired lysine position.

  • Plasmid encoding an engineered pyrrolysyl-tRNA synthetase/tRNA pair for OABK (pOABKRS).

  • This compound

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

Procedure:

  • Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

  • Co-transfect the cells with the bait protein plasmid and the pOABKRS plasmid using a suitable transfection reagent.

  • 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and 0.5 mM this compound.

  • Incubate the cells for 48 hours to allow for expression of the OABK-containing protein.

  • Harvest the cells and prepare cell lysate for subsequent pull-down assays.

Protocol 2: Conditional Pull-Down Assay Using an OABK-Modified Bait Protein

This protocol details the procedure for a pull-down assay to investigate the conditional interaction between the OABK-modified bait protein (Protein A) and a prey protein (Protein B).

Materials:

  • Cell lysate containing the OABK-modified bait protein.

  • Cell lysate containing the prey protein.

  • Triphenylphosphine (inducing agent).

  • Affinity beads for the bait protein (e.g., anti-FLAG beads if the bait is FLAG-tagged).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5).

Procedure:

  • Incubate the lysate containing the OABK-modified bait protein with affinity beads for 2 hours at 4°C to immobilize the bait.

  • Wash the beads three times with wash buffer to remove non-specific binders.

  • Resuspend the beads in a fresh tube.

  • For the induced sample: Add the prey protein lysate and triphenylphosphine to a final concentration of 1 mM.

  • For the uninduced sample: Add the prey protein lysate without triphenylphosphine.

  • Incubate both samples for 2 hours at 4°C with gentle rotation.

  • Wash the beads five times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting or by quantitative mass spectrometry to detect the prey protein.

Visualizations

Experimental_Workflow cluster_bait_prep Bait Protein Preparation cluster_pull_down Conditional Pull-Down cluster_analysis Analysis Bait_Plasmid Bait Plasmid (TAG codon) Transfection Co-transfection into HEK293T Bait_Plasmid->Transfection pOABKRS pOABKRS Plasmid pOABKRS->Transfection OABK_Addition Add this compound Transfection->OABK_Addition Expression Protein Expression OABK_Addition->Expression Lysate_Prep Cell Lysate Preparation Expression->Lysate_Prep Immobilize Immobilize Bait on Beads Lysate_Prep->Immobilize Wash1 Wash Immobilize->Wash1 Add_Prey Add Prey Lysate Wash1->Add_Prey Induction Induction (+/- Triphenylphosphine) Add_Prey->Induction Incubate Incubate Induction->Incubate Wash2 Wash Incubate->Wash2 Elute Elute Wash2->Elute SDS_PAGE SDS-PAGE / Western Blot Elute->SDS_PAGE Mass_Spec Mass Spectrometry Elute->Mass_Spec

Figure 1: Experimental workflow for a conditional pull-down assay using this compound.

Signaling_Pathway cluster_inactive Inactive State cluster_active Active State Kinase_OABK Kinase (with OABK) Substrate Substrate Protein Kinase_OABK->Substrate No Interaction Inducer Inducing Agent (e.g., Triphenylphosphine) Kinase_Active Active Kinase Substrate_P Phosphorylated Substrate Kinase_Active->Substrate_P Interaction & Phosphorylation Downstream Downstream Signaling Substrate_P->Downstream Inducer->Kinase_Active Activation

Figure 2: Conditional activation of a kinase and its downstream signaling pathway.

References

Application Notes and Protocols for the Detection of O-GlcNAc Modified Proteins in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[1][2] O-GlcNAcylation plays a critical role in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism.[3] Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders.

The detection of O-GlcNAcylated proteins can be challenging due to the labile nature of the glycosidic bond and the fact that, unlike phosphorylation, a single modification does not significantly alter the protein's molecular weight. While antibody-based detection methods exist, they can sometimes lack specificity or provide inconsistent results. To overcome these limitations, chemical biology approaches utilizing metabolic and chemoenzymatic labeling with subsequent bioorthogonal "click" chemistry have emerged as powerful tools for the sensitive and specific detection of O-GlcNAcylated proteins.

This document provides detailed application notes and protocols for the detection of O-GlcNAc modified proteins using these advanced chemical reporter strategies, with a focus on western blot analysis. While the term O-aryl-β-N-acetylglucosaminide (OABK) was specified, it does not represent a widely recognized chemical probe for this application. Therefore, these notes will focus on the gold-standard methodologies that employ azide-functionalized sugar analogs and click chemistry to achieve the desired detection.

Principle of Detection

The general principle for the chemical detection of O-GlcNAcylated proteins involves a two-step process:

  • Labeling: O-GlcNAc moieties on proteins are tagged with a chemical reporter group, typically an azide. This can be achieved through two primary methods:

    • Metabolic Labeling: Cells are incubated with an azide-modified monosaccharide precursor, such as tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz). This precursor is metabolized by the cell and incorporated into O-GlcNAcylated proteins by OGT.

    • Chemoenzymatic Labeling: Cell or tissue lysates are treated with a mutant form of β-1,4-galactosyltransferase (Y289L GalT) and an azide-modified sugar nucleotide, such as UDP-N-azidoacetylgalactosamine (UDP-GalNAz). The Y289L GalT enzyme specifically transfers the azide-tagged sugar to terminal O-GlcNAc residues on proteins.

  • Detection via Click Chemistry: The azide-labeled proteins are then "clicked" to a detection probe containing a terminal alkyne. This is typically achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The alkyne probe can be conjugated to a reporter molecule such as biotin or a fluorophore, allowing for subsequent detection by western blotting.

Data Presentation

The following table summarizes representative quantitative data from studies utilizing chemical reporter labeling to assess changes in O-GlcNAcylation levels.

Cell LineTreatmentLabeling MethodDetection ProbeChange in Global O-GlcNAcylationReference
HEK293TOGA Inhibitor (Thiamet-G)Chemoenzymatic (UDP-GalNAz)Alkyne-BiotinIncreased
JurkatGlucosamineMetabolic (Ac4GlcNAz)Alkyne-FluorophoreIncreased
PC3OGT Inhibitor (OSMI-2)N/A (Antibody Detection)Anti-O-GlcNAc AbDecreased
C2C12 MyotubesDifferentiationChemoenzymatic (UDP-GalNAz)Alkyne-BiotinIncreased

Experimental Protocols

Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins with Azide-Modified Sugars

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular proteins.

Materials:

  • Cell culture medium and supplements

  • Ac4GalNAz (or other suitable azide-modified sugar)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a stock solution of Ac4GalNAz in sterile DMSO.

  • Add Ac4GalNAz to the cell culture medium to a final concentration of 25-50 µM. A vehicle-only (DMSO) control should be run in parallel.

  • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide sugar.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • The protein lysate is now ready for the click chemistry reaction (Protocol 3).

Protocol 2: Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This protocol describes the enzymatic addition of an azide-tagged sugar to O-GlcNAcylated proteins in a cell lysate.

Materials:

  • Cell lysate (prepared as in Protocol 1, steps 5-8, but without metabolic labeling)

  • Y289L GalT enzyme

  • UDP-GalNAz

  • Reaction buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MnCl2)

Procedure:

  • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the reaction buffer.

  • Add Y289L GalT and UDP-GalNAz to the reaction mixture. The optimal concentrations should be determined empirically but are typically in the low micromolar range.

  • Incubate the reaction at 37°C for 1-2 hours.

  • The labeled protein lysate is now ready for the click chemistry reaction (Protocol 3).

Protocol 3: Click Chemistry Reaction and Western Blot Detection

This protocol describes the copper-catalyzed click reaction to attach a biotin probe to the azide-labeled proteins, followed by western blot analysis.

Materials:

  • Azide-labeled protein lysate (from Protocol 1 or 2)

  • Alkyne-biotin probe

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • To 50 µg of azide-labeled protein lysate, add the following click chemistry reagents in order:

    • Alkyne-biotin (final concentration ~100 µM)

    • TCEP (final concentration ~1 mM)

    • TBTA (final concentration ~100 µM)

    • CuSO4 (final concentration ~1 mM)

  • Vortex the mixture and incubate at room temperature for 1 hour.

  • Quench the reaction by adding 4X Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with ECL substrate and visualize the signal using an imaging system.

Visualization of Workflows and Pathways

G cluster_metabolic Metabolic Labeling Workflow cluster_chemoenzymatic Chemoenzymatic Labeling Workflow cluster_detection Detection Workflow Cells Live Cells Incubation Incubation (24-72h) Cells->Incubation AzideSugar Azide-Modified Sugar (e.g., Ac4GalNAz) AzideSugar->Cells LabeledCells Cells with Azide- Labeled Proteins Incubation->LabeledCells Lysis Cell Lysis LabeledCells->Lysis AzideLysate Azide-Labeled Lysate Lysis->AzideLysate UnlabeledLysate Unlabeled Cell Lysate EnzymaticReaction Enzymatic Reaction (1-2h) UnlabeledLysate->EnzymaticReaction EnzymeMix Y289L GalT + UDP-GalNAz EnzymeMix->EnzymaticReaction LabeledLysate Azide-Labeled Lysate EnzymaticReaction->LabeledLysate InputLysate Azide-Labeled Lysate ClickReaction Click Chemistry (Alkyne-Biotin) InputLysate->ClickReaction BiotinylatedProteins Biotinylated Proteins ClickReaction->BiotinylatedProteins SDSPAGE SDS-PAGE BiotinylatedProteins->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Detection Streptavidin-HRP + ECL WesternBlot->Detection

Caption: Experimental workflows for labeling and detection of O-GlcNAcylated proteins.

G Glucose Glucose HBP Hexosamine Biosynthetic Pathway Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT Protein_OGlcNAc Protein-O-GlcNAc OGT->Protein_OGlcNAc Addition OGA OGA Protein Protein (Ser/Thr) OGA->Protein Protein->OGT Protein_OGlcNAc->OGA Removal Signaling Signaling Protein_OGlcNAc->Signaling Transcription Transcription Protein_OGlcNAc->Transcription Metabolism Metabolism Protein_OGlcNAc->Metabolism

References

Troubleshooting & Optimization

Technical Support Center: Reducing Off-Target Effects of Phosphine Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using phosphine reagents. The focus is on minimizing off-target effects to ensure the reliability and accuracy of experimental results.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential off-target effects and other common problems during your experiments with phosphine reagents.

Issue 1: Low Yield or Incomplete Reaction in Staudinger Ligation

If you are experiencing low yields of your desired ligated product, it could be due to several factors. A common side reaction is the premature hydrolysis of the aza-ylide intermediate, which leads to the formation of a primary amine and phosphine oxide (Staudinger reduction) instead of the desired amide product.[1]

Troubleshooting Workflow for Low Staudinger Ligation Yield

G start Low Ligation Yield check_hydrolysis Observe significant amine byproduct and phosphine oxide? start->check_hydrolysis hydrolysis_yes Yes: Premature aza-ylide hydrolysis is likely. check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No: Consider other factors. check_hydrolysis->hydrolysis_no No solution_anhydrous Use anhydrous solvents and inert atmosphere during initial reaction phase. hydrolysis_yes->solution_anhydrous solution_trap Employ a phosphine with an electrophilic trap (e.g., ortho-ester). hydrolysis_yes->solution_trap solution_concentration Increase reactant concentration. hydrolysis_yes->solution_concentration check_sterics Are reactants sterically hindered? hydrolysis_no->check_sterics sterics_yes Yes: Redesign substrates to reduce bulk or use less hindered phosphine. check_sterics->sterics_yes Yes electronics_yes Use phosphines with electron-donating groups to increase nucleophilicity. check_sterics->electronics_yes No check_electronics Are there unfavorable electronic effects? check_electronics->electronics_yes Yes check_time Is reaction time sufficient? check_electronics->check_time No electronics_yes->check_electronics time_yes Increase reaction time and monitor progress. check_time->time_yes

Caption: A decision tree for troubleshooting low yields in Staudinger ligations.

Potential Cause Recommended Solution
Premature hydrolysis of the aza-ylide intermediateUse a phosphine with a well-positioned electrophilic trap to accelerate intramolecular cyclization.[1] Minimize water in the initial reaction phase by using anhydrous solvents and an inert atmosphere.[1] Increase reactant concentrations to favor the intramolecular reaction.[1]
Steric hindranceIf possible, redesign substrates to reduce steric bulk near the reacting centers.[1]
Unfavorable electronic effectsUse phosphines with electron-donating substituents to increase nucleophilicity.
Low reactant concentrationIncrease the concentration of reactants.
Insufficient reaction timeAllow the reaction to proceed for a longer duration, especially with less reactive substrates, and monitor progress using TLC or LC-MS.
Issue 2: Unintended Reduction of Disulfide Bonds in Proteins

Phosphine reagents, particularly tris(2-carboxyethyl)phosphine (TCEP), are effective reducing agents for disulfide bonds. This can be an off-target effect when labeling proteins, potentially leading to loss of protein structure and function.

Troubleshooting Steps:

  • Confirm Disulfide Reduction: Analyze the protein sample by non-reducing SDS-PAGE or mass spectrometry to confirm the cleavage of disulfide bonds.

  • Choose a Milder Reducing Agent or Phosphine: If disulfide bond integrity is crucial, consider using a less potent phosphine or a non-phosphine-based reducing agent if your application allows.

  • Optimize Reaction Conditions: Lowering the concentration of the phosphine reagent, decreasing the reaction temperature, or reducing the incubation time can help minimize disulfide bond reduction.

  • Use Immobilized TCEP: For applications like selective reduction of antibody fragments, using TCEP immobilized on agarose beads can provide better control and allow for easy removal of the reducing agent.

Phosphine Reagent Relative Reactivity/Properties pH Range for Optimal Stability/Activity
TCEP More stable and effective than DTT, especially at lower pH.Broad pH range (1.5-9). Stable in acidic and basic solutions, but oxidation is facilitated by phosphate buffers at neutral pH.
TCEP Methyl Esters Reactivity at lower pH increases with esterification (trimethyl > dimethyl > monomethyl > TCEP). tmTCEP is 35-fold more reactive than TCEP at pH 5.0.pKa values: TCEP (7.6), monomethyl (6.8), dimethyl (5.8), trimethyl (4.7).
DTT Less effective than TCEP below pH 8. Readily oxidizes above pH 7.5.Optimal around pH 8. Inactive at very low pH (e.g., 1.5).
Issue 3: Interference with Maleimide Conjugation

Phosphine reagents like TCEP can react directly with maleimides, competing with the desired thiol-maleimide conjugation and leading to lower labeling efficiency.

Workflow for Maleimide Conjugation in the Presence of Phosphines

G start Start: Protein with Disulfide Bonds reduce Step 1: Reduce disulfide bonds with excess TCEP. start->reduce quench Step 2: Quench excess TCEP with an azide-containing compound (e.g., 4-azidobenzoic acid or PEG-azide). reduce->quench label Step 3: Add maleimide-functionalized molecule for conjugation to free thiols. quench->label end End: Labeled Protein label->end

Caption: Experimental workflow for efficient maleimide conjugation.

Solution:

To prevent this off-target reaction, excess phosphine should be removed or quenched after disulfide reduction and before the addition of the maleimide reagent. A highly effective method is the in-situ quenching of the phosphine using a water-soluble azide, such as 4-azidobenzoic acid or PEG-azides. The phosphine reacts with the azide via the Staudinger reaction, rendering it unreactive towards the maleimide.

Issue 4: High Background Fluorescence in Live Cell Imaging

When using phosphine-based fluorescent probes for live cell imaging, high background fluorescence can be a significant issue. This is often caused by the non-specific air oxidation of the phosphine to a fluorescent phosphine oxide.

Mitigation Strategies:

  • Use Fluorogenic Probes: Employ probes designed to be non-fluorescent until they react with their target. One strategy involves using a FRET (Förster Resonance Energy Transfer) based design where a quencher is released upon reaction with the target azide.

  • Optimize Probe Concentration and Incubation Time: Use the lowest effective probe concentration and minimize the incubation time to reduce the chance of non-specific uptake and oxidation.

  • Work in a Low-Oxygen Environment: While not always practical for live-cell imaging, reducing the oxygen content in the media can help minimize phosphine oxidation.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle my phosphine reagents? A1: Many phosphine reagents, especially trialkylphosphines, are sensitive to air and moisture, which can lead to their oxidation and reduced reactivity. They should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. For highly sensitive reagents, storage in a glovebox is recommended. Always use degassed solvents for your reactions to minimize oxidation.

Q2: My Staudinger ligation reaction is producing a phosphonamide byproduct. What's happening and how can I fix it? A2: The formation of a phosphonamide byproduct can occur through an aza-Wittig type side reaction. To minimize this, you can switch to a phosphinothiol reagent, which is less prone to this side reaction. Additionally, re-optimizing reaction conditions such as solvent and temperature for your specific substrates can help favor the desired ligation pathway.

Q3: Can I use TCEP in phosphate buffers? A3: While TCEP is generally stable over a wide pH range, phosphate buffers can facilitate its oxidation at neutral pH. If you need to use a phosphate buffer, it is best to prepare the TCEP solution immediately before use to minimize its oxidation.

Q4: How can I remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture? A4: TPPO can be challenging to remove by standard column chromatography due to its polarity. One strategy is to use a "traceless" Staudinger ligation protocol, where the phosphine oxide is not incorporated into the final product. Alternatively, specialized purification techniques or the use of polymer-supported phosphines can facilitate the removal of the phosphine oxide byproduct.

Experimental Protocols

Protocol 1: In-Situ Quenching of Excess TCEP Before Maleimide Conjugation

This protocol describes the reduction of protein disulfide bonds with TCEP, followed by the quenching of excess TCEP with 4-azidobenzoic acid (ABA) prior to labeling with a maleimide-functionalized reagent.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS)

  • TCEP solution (e.g., 100 mM in water)

  • 4-azidobenzoic acid (ABA) solution (e.g., 200 mM in a suitable buffer, pH adjusted to 7.0)

  • Maleimide-functionalized reagent (e.g., fluorescent dye, biotin)

  • Degassed buffers

Procedure:

  • Protein Reduction:

    • To your protein solution (e.g., 10 µM in 120 µL of buffer), add TCEP to a final concentration of 8 mM.

    • Incubate for 20 minutes at 25°C to ensure complete reduction of disulfide bonds.

  • Quenching of Excess TCEP:

    • Add ABA solution to a final concentration of 20 mM.

    • To remove dissolved air, place the reaction tube in a vacuum for 15 minutes. This helps prevent re-oxidation of the thiols.

  • Maleimide Labeling:

    • Add the maleimide-functionalized reagent to the reaction mixture (e.g., a 20-fold molar excess over the protein).

    • Incubate at 4°C for 16 hours or at 25°C for 1 hour.

  • Purification:

    • Remove the excess labeling reagent and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.

Protocol 2: Minimizing Premature Hydrolysis in Staudinger Ligation

This protocol provides a general method for performing a Staudinger ligation while minimizing the unwanted Staudinger reduction side reaction.

Materials:

  • Azide-containing molecule

  • Phosphine reagent with an electrophilic trap (e.g., 2-(diphenylphosphino)benzoic acid methyl ester)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Inert gas supply (argon or nitrogen)

  • Oven-dried glassware

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

    • Use anhydrous solvents that have been appropriately dried and degassed.

  • Reaction Setup:

    • Under an inert atmosphere, dissolve the azide-containing molecule (1 equivalent) in the anhydrous solvent.

    • In a separate flask, dissolve the phosphine reagent (1-1.2 equivalents) in a minimal amount of anhydrous solvent.

  • Reaction:

    • Slowly add the phosphine solution to the azide solution at room temperature with stirring.

    • Monitor the reaction by ³¹P NMR or LC-MS to observe the consumption of the starting phosphine and the formation of the intermediate.

  • Controlled Hydrolysis:

    • Once the initial reaction is complete, add a controlled amount of water (e.g., 10 equivalents) to the reaction mixture.

    • Stir for an additional 1-2 hours to facilitate the hydrolysis of the intermediate to the final amide product.

  • Work-up and Purification:

    • Quench the reaction if necessary and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired ligated product.

References

How to improve OABK hydrochloride solubility for in vivo use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of OABK hydrochloride for in vivo applications.

Troubleshooting Guide: Common Solubility Issues

ProblemPotential CauseRecommended Solution
Precipitation upon adding aqueous solution (e.g., saline). This compound has limited solubility in aqueous solutions. The addition of an anti-solvent (water) can cause the compound to crash out of a concentrated organic stock solution.1. Slower Addition: Add the aqueous component dropwise while vortexing or stirring vigorously. 2. Stepwise Dilution: Prepare an intermediate dilution in a mixture of the organic solvent and the aqueous component before the final dilution. 3. Increase Co-solvent/Surfactant Concentration: Modify the formulation to include a higher percentage of solubilizing agents like PEG300 or Tween-80.
Cloudiness or phase separation in the final formulation. The formulation components are not fully miscible at the tested ratios, or the solubility limit has been exceeded.1. Sonication: Use a bath sonicator to provide energy to homogenize the mixture. 2. Gentle Warming: Warm the solution (e.g., to 37°C) to increase the solubility of the components. Ensure the temperature is not high enough to degrade the compound. 3. Filter Sterilization: If the formulation appears clear but you suspect fine precipitates, filter it through a 0.22 µm syringe filter. Note that this may remove undissolved compound.
Difficulty dissolving the initial powder. This compound may require an organic solvent to initiate dissolution before adding other components.1. Start with an Organic Solvent: First, dissolve the this compound powder in a small amount of a suitable organic solvent like DMSO.[1] 2. Vortexing/Sonication: Vigorously vortex or sonicate the initial mixture to ensure complete dissolution in the organic solvent before adding other excipients.
Inconsistent results between batches. Variability in weighing, solvent volumes, or environmental conditions (e.g., temperature).1. Standardize Procedures: Ensure all measurements are accurate and procedures are followed consistently. 2. Fresh Solutions: Prepare fresh formulations for each experiment, as storing pre-made formulations might lead to precipitation over time.[1] 3. Control for Temperature: Prepare the formulation at a consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: this compound is a white to off-white solid.[2] Its molecular formula is C14H20ClN5O4, with a molecular weight of 357.79 g/mol .[2] It is known to be soluble in DMSO.[3]

Q2: What are some established starting formulations for in vivo use of this compound?

A2: Several formulations have been suggested to achieve a solubility of at least 2.5 mg/mL. The choice of formulation will depend on the specific animal model and administration route.

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO10%10%10%
PEG30040%--
Tween-805%--
Saline45%--
20% SBE-β-CD in Saline-90%-
Corn Oil--90%
Achieved Solubility ≥ 2.5 mg/mL ≥ 2.5 mg/mL ≥ 2.5 mg/mL
Data sourced from MedChemExpress.

Q3: How can I improve the solubility of this compound if the standard formulations are not sufficient?

A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:

  • Co-solvents: Using water-miscible organic solvents can increase solubility. Common examples include DMSO, PEG300, and ethanol.

  • Surfactants: These agents can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Tween-80 is a commonly used surfactant.

  • Complexation: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with drug molecules, enhancing their solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly alter solubility. As a hydrochloride salt, OABK is the salt of a weak base, so its solubility is expected to be higher at a lower pH.

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can lead to a faster dissolution rate.

Q4: What is the mechanism of action of OABK?

A4: OABK is a synthetic amino acid that functions as a small-molecule switch to control protein activity. It contains an ortho-azidobenzyloxycarbonyl group protecting the lysine. When incorporated into a protein at a specific site, it can inhibit its function, for example, by blocking an active site. The protein can then be activated by a specific trigger, such as a phosphine-based molecule, which removes the protecting group and restores the native lysine residue.

Experimental Protocols

Protocol 1: Preparation of a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation

This protocol details the step-by-step procedure for preparing a common vehicle for in vivo studies.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. For example, for a final volume of 1 mL, add 100 µL of DMSO.

  • Vortex/Sonicate: Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.

  • Add PEG300: Add 40% of the final volume of PEG300 (400 µL for a 1 mL final volume). Mix thoroughly until the solution is homogeneous.

  • Add Tween-80: Add 5% of the final volume of Tween-80 (50 µL for a 1 mL final volume). Mix again until the solution is clear and homogeneous.

  • Add Saline: Slowly add 45% of the final volume of saline (450 µL for a 1 mL final volume) to the mixture while continuously vortexing or stirring.

  • Final Inspection: Inspect the final solution for any signs of precipitation or phase separation. If necessary, gentle warming or brief sonication can be applied. It is recommended to use the freshly prepared solution on the same day.

Visualizations

experimental_workflow cluster_prep Formulation Preparation weigh 1. Weigh OABK HCl dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG300 dissolve->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline inspect 6. Final Inspection add_saline->inspect

Caption: Experimental workflow for preparing an this compound formulation.

solubility_strategies cluster_main Improving OABK HCl Solubility cluster_approaches Formulation Approaches main Poor Aqueous Solubility cosolvents Co-solvents (e.g., PEG300, DMSO) main->cosolvents surfactants Surfactants (e.g., Tween-80) main->surfactants complexation Complexation (e.g., Cyclodextrins) main->complexation ph_adjust pH Adjustment main->ph_adjust

Caption: Key strategies for enhancing the solubility of this compound.

oabk_mechanism cluster_pathway OABK Mechanism of Action inactive_protein Inactive Protein (with OABK incorporated) active_protein Active Wild-Type Protein (Native Lysine Restored) inactive_protein->active_protein Deprotection activator Activator (e.g., Phosphine) activator->active_protein

Caption: OABK as a removable protecting group for protein activation.

References

Preventing premature activation of OABK hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of OABK (ortho-azidobenzyloxycarbonyl lysine) hydrochloride. Our resources are designed to help you prevent its premature activation and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is OABK hydrochloride and what is its primary application?

This compound is a synthetic, unnatural amino acid that functions as a small-molecule switch to control protein activity.[1][2] It contains an ortho-azidobenzyloxycarbonyl protecting group on the lysine side chain. This protecting group renders the protein inactive until it is specifically removed. Its primary application is in chemical biology and drug development to enable conditional control over protein function, allowing researchers to study protein activity in real-time within cellular environments.[1][2]

Q2: How is the activity of a protein modified with OABK controlled?

The activity of a protein into which OABK has been incorporated is controlled by the presence or absence of the ortho-azidobenzyloxycarbonyl protecting group. In its protected state, the bulky side chain of OABK typically blocks the active site or a critical functional domain of the protein, thus inhibiting its function. The protein is activated by the selective removal of this protecting group through a Staudinger reduction, which is typically initiated by the addition of a phosphine-based reagent like triphenylphosphine (TPP) or other water-soluble phosphines.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and prevent degradation of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.

  • In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to use the solution within these timeframes to avoid degradation. Always store in a sealed container, away from moisture.

Troubleshooting Guide: Preventing Premature Activation

Premature activation of this compound, leading to uncontrolled protein activity, can be a significant issue. This guide addresses the potential causes and provides solutions to mitigate this problem.

Problem 1: Gradual or complete loss of protein inhibition over time, even without the addition of a phosphine reagent.

  • Possible Cause 1.1: Contamination with Reducing Agents. The azide group of OABK is susceptible to reduction by various chemical agents, which can lead to the cleavage of the protecting group. Common laboratory reagents used in protein purification and handling, such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), are known to reduce azides.

    • Solution:

      • Avoid using DTT or TCEP in buffers after the incorporation of OABK.

      • If a reducing agent is necessary to maintain protein stability, consider using a non-phosphine, non-thiol reducing agent, or perform a thorough buffer exchange to remove the reducing agent before long-term storage.

      • Ensure all buffers and reagents are free from contamination with other reducing agents.

  • Possible Cause 1.2: pH Instability. The carbamate linkage in the OABK protecting group can be susceptible to hydrolysis under strongly acidic or alkaline conditions. While generally stable, prolonged exposure to non-optimal pH can lead to slow cleavage of the protecting group. Carbamates are known to be more reactive at higher pH values.

    • Solution:

      • Maintain the pH of all buffers used for protein purification and storage within a neutral range (pH 6.5-8.0).

      • Avoid prolonged incubation in buffers with pH values outside this range.

      • If experiments require acidic or basic conditions, minimize the exposure time and temperature.

  • Possible Cause 1.3: Photoreactivity. While the ortho-azidobenzyl group is primarily cleaved by reduction, some aryl azides can exhibit sensitivity to UV light.

    • Solution:

      • Protect protein samples containing OABK from prolonged exposure to direct light, especially UV sources.

      • Use amber-colored tubes or cover sample containers with aluminum foil during handling and storage.

Problem 2: High background activity of the OABK-modified protein immediately after purification.

  • Possible Cause 2.1: Premature activation during cell culture and protein expression. The cellular environment contains endogenous reducing agents that could potentially reduce the azide group of OABK, albeit likely at a low level.

    • Solution:

      • Minimize the expression time to what is necessary for sufficient protein yield.

      • Ensure that the cell culture media does not contain components that could act as strong reducing agents.

  • Possible Cause 2.2: Cleavage of the protecting group during cell lysis or purification. Certain components of lysis buffers or purification reagents might contribute to the premature activation. Thiol-based scavengers used during solid-phase peptide synthesis have been reported to reduce peptide azides.

    • Solution:

      • Scrutinize the composition of your lysis and purification buffers for any potential reducing agents.

      • If using affinity chromatography, ensure that the elution buffer is at a neutral pH and does not contain incompatible reagents.

Data Presentation

Table 1: General Stability of Functional Groups in this compound

Functional GroupConditionStabilityNotes
Ortho-azidobenzyl Reducing Agents (e.g., DTT, TCEP)LabileThese reagents can reduce the azide to an amine, initiating cleavage.
UV LightPotentially LabileAryl azides can be sensitive to UV light.
Neutral pH (6.5-8.0)Generally Stable
Carbamate Acidic pH (< 6.0)Moderately StableProlonged exposure can lead to hydrolysis.
Neutral pH (6.5-8.0)Stable
Alkaline pH (> 8.5)LabileHydrolysis rate increases with higher pH.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol is adapted from general methods for unnatural amino acid incorporation and should be optimized for your specific protein of interest.

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.

    • Obtain a compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for OABK.

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the synthetase/tRNA plasmid.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium) with the starter culture.

    • When the culture reaches an OD600 of 0.6-0.8, add this compound to a final concentration of 1 mM.

    • Induce protein expression with IPTG (or another suitable inducer) according to the requirements of your expression system.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM PMSF). Crucially, avoid DTT or other reducing agents in this and subsequent buffers.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the target protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

Protocol 2: Controlled Activation of OABK-Modified Protein

  • Reagent Preparation:

    • Prepare a stock solution of a water-soluble phosphine, such as TCEP or a triphenylphosphine derivative, in an appropriate buffer.

  • Activation Reaction:

    • To your purified OABK-containing protein, add the phosphine reagent to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature or 37°C for 1-2 hours.

    • Monitor the activation of your protein using a relevant activity assay.

  • Removal of Reagents (Optional):

    • If the phosphine reagent or its oxide byproduct interferes with downstream applications, it can be removed by dialysis or buffer exchange.

Visualizations

OABK_Activation_Pathway OABK_Protein Inactive Protein (with OABK) Iminophosphorane Iminophosphorane Intermediate OABK_Protein->Iminophosphorane + Phosphine Phosphine Phosphine (e.g., TPP) Active_Protein Active Protein (with Lysine) Iminophosphorane->Active_Protein + H2O Byproduct Phosphine Oxide Iminophosphorane->Byproduct + H2O Hydrolysis Hydrolysis Experimental_Workflow cluster_prep Preparation cluster_expression Expression & Incorporation cluster_purification Purification cluster_activation Controlled Activation Transformation Co-transformation of Plasmids Culture Overnight Starter Culture Transformation->Culture Growth Scale-up Culture Growth Culture->Growth Add_OABK Add this compound Growth->Add_OABK Induction Induce Protein Expression Add_OABK->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis (No Reducing Agents) Harvest->Lysis Purify Protein Purification Lysis->Purify Buffer_Exchange Buffer Exchange Purify->Buffer_Exchange Add_Phosphine Add Phosphine Reagent Buffer_Exchange->Add_Phosphine Assay Activity Assay Add_Phosphine->Assay Troubleshooting_Tree Start Premature Activation Observed? Check_Reagents Check Buffers for Reducing Agents (DTT, TCEP, etc.) Start->Check_Reagents Yes Reducing_Agent_Found Reducing Agent Present? Check_Reagents->Reducing_Agent_Found Check_pH Verify pH of Buffers (is it neutral?) pH_Issue pH outside 6.5-8.0? Check_pH->pH_Issue Check_Light Assess Light Exposure Light_Issue Prolonged Light Exposure? Check_Light->Light_Issue Reducing_Agent_Found->Check_pH No Solution_Reagents Remove/Replace Reducing Agent Reducing_Agent_Found->Solution_Reagents Yes pH_Issue->Check_Light No Solution_pH Adjust pH to Neutral pH_Issue->Solution_pH Yes Solution_Light Protect from Light Light_Issue->Solution_Light Yes No_Obvious_Cause No Obvious Cause Found. Consider expression time and lysis conditions. Light_Issue->No_Obvious_Cause No

References

Technical Support Center: Optimizing Click Reaction Conditions for OABK Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing O-alkynylbiotin (OABK) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving OABK.

Frequently Asked Questions (FAQs)

Q1: What is OABK labeling and what is it used for?

O-alkynylbiotin (OABK) is a chemical probe that contains a terminal alkyne group. This alkyne serves as a "handle" for click chemistry, a type of bioorthogonal reaction.[1] In a typical workflow, biomolecules of interest (like proteins, glycans, or lipids) are metabolically, enzymatically, or chemically tagged with an azide group. Subsequently, the alkyne on OABK can be covalently linked to the azide-tagged biomolecule in the presence of a copper(I) catalyst.[2] This process, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), attaches a biotin molecule to the target. The biotin tag can then be used for affinity purification (e.g., with streptavidin beads) or detection (e.g., with fluorescently labeled streptavidin).

Q2: What are the critical components of a successful OABK click reaction?

A successful OABK labeling experiment using CuAAC relies on several key components:

  • Azide-modified biomolecule: The target molecule that has been functionalized with an azide group.

  • O-alkynylbiotin (OABK): The biotin probe containing a terminal alkyne.

  • Copper(I) catalyst: This is the active catalyst for the cycloaddition. It is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.[3]

  • Reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state and to protect against oxidation.[4][5]

  • Copper-chelating ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are used to stabilize the Cu(I) ion, improve reaction efficiency in aqueous buffers, and reduce copper-mediated cytotoxicity.

Q3: I am observing high background signal in my negative controls. What are the possible causes and solutions?

High background can arise from several sources. Non-specific binding of copper ions to proteins can lead to unwanted signal. Additionally, the alkyne group in OABK can sometimes react non-specifically with cellular components, particularly in the presence of copper(I). To mitigate this, consider the following:

  • Decrease OABK concentration: Using a high concentration of the alkyne probe can lead to non-specific labeling.

  • Optimize washing steps: Increase the number and duration of washes after the click reaction to remove unbound reagents.

  • Use a blocking agent: Adding BSA to your buffers can help reduce non-specific binding.

  • Ensure purity of reagents: Impurities in your OABK or other reagents can contribute to background.

  • Consider the reaction orientation: In some cases, using an azide-biotin probe with an alkyne-tagged biomolecule may result in lower background.

Q4: My labeling efficiency is low. How can I improve the yield of my OABK click reaction?

Low labeling efficiency can be due to several factors, including suboptimal reagent concentrations, reagent degradation, or steric hindrance. Here are some troubleshooting steps:

  • Optimize copper concentration: The concentration of the copper catalyst is crucial. For live cell labeling, concentrations around 50 µM are often effective.

  • Use a copper ligand: Ligands like THPTA can significantly accelerate the reaction rate. A 5:1 molar ratio of ligand to copper is commonly used.

  • Use fresh reducing agent: Sodium ascorbate solutions should be prepared fresh, as the ascorbate can oxidize over time, leading to a decrease in the active Cu(I) catalyst.

  • Check for steric hindrance: If the azide tag on your biomolecule is in a sterically hindered environment, the click reaction may be inefficient.

  • Increase reaction time: While some labeling can be seen in as little as one minute, extending the incubation time (e.g., to 5 minutes or longer) can improve the yield.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your OABK labeling experiments.

IssuePossible Cause(s)Recommended Solution(s)
High Background/Non-specific Labeling 1. Excess OABK concentration. 2. Non-specific binding of copper. 3. Impure reagents. 4. Insufficient washing.1. Titrate OABK concentration to find the optimal balance between signal and background. 2. Use a copper-chelating ligand (e.g., THPTA) in a 5-fold excess over copper sulfate. 3. Use high-purity reagents and prepare fresh solutions, especially for sodium ascorbate. 4. Increase the number and duration of washing steps post-reaction. Consider adding a mild detergent to the wash buffer.
Low Labeling Efficiency/Weak Signal 1. Suboptimal copper catalyst concentration. 2. Inactive reducing agent. 3. Insufficient reaction time. 4. Steric hindrance at the labeling site. 5. Degradation of OABK or azide-tagged biomolecule.1. Optimize copper concentration. A range of 25-100 µM is a good starting point for cellular labeling. 2. Always use a freshly prepared solution of sodium ascorbate. 3. Increase the incubation time for the click reaction. 4. If possible, redesign the azide tag placement to be more accessible. 5. Ensure proper storage of reagents and use them within their recommended shelf life.
Cell Death or Toxicity 1. High concentration of free copper ions. 2. Generation of reactive oxygen species (ROS) by the Cu/ascorbate system.1. Use a copper-chelating ligand like THPTA to minimize free copper. 2. Perform the reaction at a lower temperature (e.g., 4°C) to reduce metabolic activity and potential ROS damage. 3. Minimize exposure of the reaction mixture to air to reduce oxygen-dependent ROS generation. 4. Consider using copper-free click chemistry methods (SPAAC) if copper toxicity is a persistent issue.
Poor Reproducibility 1. Inconsistent reagent preparation. 2. Variations in incubation times or temperatures. 3. Reagent degradation over time.1. Prepare fresh solutions of critical reagents like sodium ascorbate for each experiment. 2. Strictly adhere to a standardized protocol for all steps. 3. Aliquot and store reagents as recommended by the manufacturer to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General OABK Labeling of Proteins in Cell Lysate

This protocol provides a starting point for labeling azide-modified proteins in a cell lysate with OABK.

Materials:

  • Cell lysate containing azide-modified proteins

  • O-alkynylbiotin (OABK)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DPBS or other suitable buffer

Procedure:

  • Prepare Reagent Stocks:

    • OABK: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA: 250 mM in water

    • Sodium Ascorbate: 100 mM in water (prepare fresh)

  • Prepare Click Reaction Cocktail (prepare immediately before use):

    • In a microcentrifuge tube, combine the following in order:

      • Buffer (e.g., DPBS)

      • OABK stock (to a final concentration of 50-100 µM)

      • Premixed CuSO₄:THPTA (1:5 molar ratio, to a final copper concentration of 50-100 µM)

      • Sodium Ascorbate stock (to a final concentration of 2.5-5 mM)

  • Labeling Reaction:

    • Add the click reaction cocktail to your cell lysate.

    • Incubate at room temperature or 4°C for 1 hour.

  • Downstream Processing:

    • Proceed with your downstream application, such as protein precipitation to remove excess reagents, followed by enrichment using streptavidin beads.

Protocol 2: OABK Labeling of Live Cells

This protocol is adapted for labeling azide-modified biomolecules on the surface of live cells.

Materials:

  • Live cells with surface azide modifications

  • O-alkynylbiotin (OABK)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Labeling buffer (e.g., DPBS)

Procedure:

  • Cell Preparation:

    • Wash cells twice with ice-cold labeling buffer.

  • Prepare Click Reaction Cocktail (prepare on ice):

    • In a separate tube, premix CuSO₄ and THPTA at a 1:5 molar ratio in labeling buffer.

    • Add OABK to a final concentration of 25-50 µM.

    • Add a freshly prepared solution of sodium ascorbate to a final concentration of 2.5 mM.

  • Labeling Reaction:

    • Resuspend the cell pellet in the click reaction cocktail.

    • Incubate on ice or at 4°C for 5-15 minutes. Performing the reaction at low temperature helps to minimize internalization of the label and reduces cytotoxicity.

  • Washing:

    • Pellet the cells and wash them three times with ice-cold labeling buffer to remove excess reagents.

  • Downstream Analysis:

    • The labeled cells can now be lysed for protein analysis or prepared for imaging.

Visualizations

OABK_Labeling_Workflow cluster_0 Biological System cluster_1 Click Reaction cluster_2 Downstream Application Azide_Tagging Metabolic or Enzymatic Azide Incorporation Azide_Biomolecule Azide-Tagged Biomolecule Azide_Tagging->Azide_Biomolecule Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Biomolecule->Click_Reaction OABK O-Alkynylbiotin (OABK) OABK->Click_Reaction Biotin_Labeled Biotin-Labeled Biomolecule Click_Reaction->Biotin_Labeled Detection Detection (e.g., Fluorescent Streptavidin) Biotin_Labeled->Detection Purification Affinity Purification (e.g., Streptavidin Beads) Biotin_Labeled->Purification Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem Low_Signal Low Signal Problem->Low_Signal Yes High_Background High Background Problem->High_Background Yes Cell_Toxicity Cell Toxicity Problem->Cell_Toxicity Yes Successful_Result Successful Result Problem->Successful_Result No Optimize_Cu Optimize Cu++ Concentration Low_Signal->Optimize_Cu Fresh_Ascorbate Use Fresh Na-Ascorbate Low_Signal->Fresh_Ascorbate Increase_Time Increase Reaction Time Low_Signal->Increase_Time Decrease_OABK Decrease OABK Concentration High_Background->Decrease_OABK Increase_Washes Increase Washes High_Background->Increase_Washes Use_Ligand Use Cu+ Ligand (e.g., THPTA) Cell_Toxicity->Use_Ligand Lower_Temp Lower Reaction Temperature Cell_Toxicity->Lower_Temp Optimize_Cu->Successful_Result Fresh_Ascorbate->Successful_Result Increase_Time->Successful_Result Decrease_OABK->Successful_Result Increase_Washes->Successful_Result Use_Ligand->Successful_Result Lower_Temp->Successful_Result

References

Technical Support Center: Phosphine Reagent Selection for OABK Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of phosphine reagents for the efficient intramolecular activation of ortho-aminobenzyl ketones (OABK) to synthesize valuable heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a phosphine reagent in the activation of ortho-aminobenzyl ketones (OABK)?

A1: In the context of OABK activation, a phosphine reagent acts as a nucleophilic catalyst. It initiates an intramolecular cyclization, typically an aldol-type reaction, by activating the ketone functionality and facilitating the formation of a new carbon-carbon bond. This process leads to the formation of cyclic compounds, such as quinolines and related heterocycles, which are important structural motifs in medicinal chemistry.

Q2: Which type of phosphine is most effective for this transformation?

A2: The choice of phosphine is critical and depends on the specific substrate and desired outcome. Generally, nucleophilic trialkylphosphines or triarylphosphines are employed. The electronic and steric properties of the phosphine influence its reactivity. For instance, more nucleophilic phosphines can accelerate the reaction, but may also lead to side reactions. A screening of different phosphines is often recommended to identify the optimal catalyst for a specific OABK substrate.

Q3: My reaction is sluggish or not proceeding to completion. What are the potential causes?

A3: Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently Nucleophilic Phosphine: The chosen phosphine may not be nucleophilic enough to initiate the catalytic cycle efficiently. Consider switching to a more electron-rich phosphine.

  • Steric Hindrance: Bulky substituents on the OABK substrate or the phosphine catalyst can impede the reaction.

  • Low Reaction Temperature: The activation energy for the cyclization may not be met at the current temperature. A modest increase in temperature might be beneficial.

  • Catalyst Decomposition: Phosphines can be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained throughout the experiment.

Q4: I am observing significant side product formation. What are the common side reactions?

A4: Common side reactions in phosphine-catalyzed reactions include:

  • Phosphine Oxidation: Tertiary phosphines can be oxidized to phosphine oxides, which are generally not catalytically active. This can be minimized by using degassed solvents and an inert atmosphere.

  • Michael Addition: If the OABK substrate contains α,β-unsaturated moieties, the phosphine can act as a nucleophile in a Michael addition reaction, leading to unwanted byproducts.

  • Polymerization: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently nucleophilic phosphine.3. Low reaction temperature.4. Steric hindrance.1. Ensure rigorous exclusion of air and moisture. Use freshly distilled solvents and degas them thoroughly.2. Screen a panel of phosphines with varying electronic properties (e.g., trialkyl- vs. triarylphosphines).3. Gradually increase the reaction temperature in increments of 10 °C.4. If possible, modify the substrate to reduce steric bulk near the reacting centers.
Formation of Multiple Products 1. Competing side reactions (e.g., Michael addition, intermolecular condensation).2. Non-selective cyclization.3. Catalyst degradation leading to alternative reaction pathways.1. Adjust reaction conditions (e.g., lower temperature, different solvent) to favor the intramolecular pathway. Consider using a less nucleophilic phosphine if Michael addition is suspected.2. The choice of phosphine can influence regioselectivity. Experiment with phosphines of different steric bulk.3. Monitor catalyst integrity by techniques like ³¹P NMR spectroscopy.
Difficulty in Product Isolation 1. Formation of highly polar byproducts (e.g., phosphonium salts).2. Product instability under purification conditions.1. Employ appropriate work-up procedures to remove phosphine-related byproducts. A wash with a dilute acid solution can sometimes help in removing basic phosphines.2. Use mild purification techniques like flash chromatography with a deactivated silica gel.

Phosphine Reagent Comparison

The selection of the phosphine catalyst is crucial for the success of the OABK activation. The following table summarizes the general characteristics of commonly used phosphine classes. The optimal choice is substrate-dependent and often requires experimental screening.

Phosphine TypeExamplesNucleophilicitySteric HindranceAir StabilityTypical Catalyst Loading (mol%)
Trialkylphosphines Tri-n-butylphosphine (PBu₃), Tricyclohexylphosphine (PCy₃)HighVariableLow to Moderate5 - 20
Triarylphosphines Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphineModerateModerate to HighGood10 - 30
Bidentate Phosphines dppe, dpppN/A (Ligands for metal catalysts)HighGoodN/A

Note: The catalyst loading is a general guideline and should be optimized for each specific reaction.

Experimental Protocols

General Procedure for Phosphine-Catalyzed Intramolecular Cyclization of OABK

Materials:

  • ortho-Aminobenzyl ketone (OABK) substrate (1.0 equiv)

  • Phosphine catalyst (0.1 - 0.3 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the OABK substrate.

  • Dissolve the substrate in the anhydrous, degassed solvent.

  • Add the phosphine catalyst to the solution via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate and catalyst).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Signaling Pathways and Workflows

OABK_Activation_Pathway Proposed Mechanism for Phosphine-Catalyzed OABK Activation OABK ortho-Aminobenzyl Ketone (OABK) Enolate Phosphonium Enolate Intermediate OABK->Enolate + R₃P Phosphine R₃P Phosphine->Enolate Cyclization Intramolecular Aldol Addition Enolate->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Elimination Elimination of R₃P Intermediate->Elimination Elimination->Phosphine Catalyst Regeneration Product Cyclized Product (e.g., Quinline derivative) Elimination->Product

Caption: Proposed catalytic cycle for the phosphine-mediated intramolecular activation of OABK.

experimental_workflow Experimental Workflow for OABK Activation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Prepare Anhydrous/Anaerobic Reaction Vessel start->setup add_substrate Add OABK Substrate and Solvent setup->add_substrate add_catalyst Add Phosphine Catalyst add_substrate->add_catalyst react Heat and Stir Reaction Mixture add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete concentrate Solvent Removal quench->concentrate purify Flash Chromatography concentrate->purify end Isolated Product purify->end

Caption: A generalized experimental workflow for the phosphine-catalyzed activation of OABK.

Validation & Comparative

A Comparative Guide: OABK Hydrochloride vs. Caged Lysine for Spatiotemporal Control of Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to dissect complex biological processes and develop novel therapeutic strategies, the ability to control protein function with precision is paramount. Both ortho-azidobenzyloxycarbonyl lysine (OABK) hydrochloride and caged lysines have emerged as powerful tools for achieving spatiotemporal control over protein activity. This guide provides a detailed comparison of their efficiency, activation mechanisms, and experimental considerations, supported by available data, to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Differences

FeatureOABK HydrochlorideCaged Lysine
Activation Mechanism Chemical (Staudinger Ligation)Photochemical (Photolysis)
Activator Phosphine reagents (e.g., TCEP)Light (UV or visible)
Temporal Control Dependent on reagent diffusion and reaction kineticsHigh, controlled by light exposure
Spatial Control Limited by reagent diffusionHigh, defined by the light path
Potential for Off-Target Effects Chemical reactivity of the phosphine reagentPhototoxicity, off-target light absorption

Delving Deeper: A Head-to-Head Comparison

The core distinction between this compound and caged lysine lies in their activation mechanism. This compound is a chemically-caged lysine derivative that is activated by a bioorthogonal chemical reaction, specifically the Staudinger ligation with phosphine reagents. In contrast, caged lysines are photo-caged, meaning a photolabile protecting group on the lysine's side chain is cleaved upon exposure to light of a specific wavelength, restoring the native amino acid.

Activation Efficiency and Kinetics

The "efficiency" of these systems is a multifaceted parameter encompassing the speed and completeness of the activation process.

This compound: The activation of OABK-containing proteins is dependent on the kinetics of the Staudinger ligation. The reaction is typically fast and highly specific. The half-life of deprotection for OABK itself can be on the order of minutes, and modifications to the azidobenzyl carbamate group can further accelerate this process. For instance, placing the azide at the para position (p-azidobenzyloxycarbonyl lysine, PABK) has been shown to significantly improve deprotection kinetics.

Caged Lysine: The efficiency of photorelease for caged lysines is determined by their quantum yield of uncaging—the probability that an absorbed photon will lead to the removal of the caging group. This value varies significantly depending on the specific photolabile group used. For example, aminocoumarin-caged lysine (ACK) has a quantum yield for decaging of 0.04, which is nearly double that of 7-hydroxycoumarin-caged lysine (HCK) (0.025)[1]. The activation is rapid, often occurring within seconds to minutes of light exposure, allowing for very precise temporal control.

The following table summarizes key quantitative data for selected examples of each system.

CompoundActivation MethodKey Efficiency ParameterReported ValueReference
OABK Staudinger Ligation (phosphine)Deprotection Half-life (t½)~10.5 - 30.0 min (for analogues)[2]
ACK Photolysis (405 nm light)Quantum Yield (Φ) of decaging0.04[1]
HCK Photolysis (365 nm light)Quantum Yield (Φ) of decaging0.025[1]

Experimental Protocols: A General Overview

The successful application of both this compound and caged lysines relies on their site-specific incorporation into a target protein, typically achieved through genetic code expansion using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

General Workflow for Protein Activation

G cluster_0 Genetic Incorporation cluster_1 Activation Plasmid_Encoding_Synthetase_tRNA Plasmid Encoding Synthetase/tRNA Pair Transfection Transfection into Host Cells Plasmid_Encoding_Synthetase_tRNA->Transfection Plasmid_Target_Protein_TAG Plasmid for Target Protein with Amber Codon (TAG) Plasmid_Target_Protein_TAG->Transfection Expression Protein Expression in Presence of Unnatural Amino Acid Transfection->Expression Incorporated_Protein Target Protein with Incorporated OABK or Caged Lysine Expression->Incorporated_Protein Chemical_Activation Addition of Phosphine Reagent (for OABK) Incorporated_Protein->Chemical_Activation Chemical Trigger Photo_Activation Exposure to Specific Wavelength Light (for Caged Lysine) Incorporated_Protein->Photo_Activation Light Trigger Active_Protein Functionally Active Target Protein Chemical_Activation->Active_Protein Photo_Activation->Active_Protein Functional_Assay Functional Assay (e.g., enzyme activity, localization) Active_Protein->Functional_Assay

Caption: General experimental workflow for protein activation using OABK or caged lysine.

Key Experimental Steps:
  • Genetic Engineering: The gene for the protein of interest is mutated to include an amber stop codon (TAG) at the desired lysine residue position.

  • Cell Culture and Transfection: Host cells (e.g., HEK293T) are co-transfected with plasmids encoding the engineered protein, the orthogonal aminoacyl-tRNA synthetase, and the corresponding tRNA.

  • Incorporation of the Unnatural Amino Acid: The cells are cultured in a medium supplemented with either this compound or the desired caged lysine. The orthogonal translation machinery incorporates the unnatural amino acid at the site of the amber codon.

  • Activation:

    • For OABK: The cell medium is replaced with fresh medium containing a phosphine reagent (e.g., triphenylphosphine). The reaction proceeds to remove the azidobenzyl protecting group.

    • For Caged Lysine: The cells are exposed to light of the appropriate wavelength and intensity to induce photolysis of the caging group.

  • Functional Analysis: The restoration of protein function is assessed using appropriate assays, such as enzymatic activity assays, fluorescence microscopy to observe changes in localization, or western blotting to detect downstream signaling events.

Signaling Pathway Visualization: A Conceptual Example

The choice between this compound and caged lysine can be critical when studying dynamic signaling pathways. The high spatiotemporal resolution of photocaging is particularly advantageous for dissecting rapid cellular events.

G cluster_0 Inactive State cluster_1 Activation cluster_2 Active State Receptor Receptor Kinase_Inactive Kinase (Inactive) with Caged Lysine Substrate Substrate Light Light Pulse Downstream_Effector Downstream Effector (Inactive) Cellular_Response_Off Cellular Response (Off) Kinase_Active Kinase (Active) (Lysine Restored) Light->Kinase_Active Substrate_P Phosphorylated Substrate Kinase_Active->Substrate_P Downstream_Effector_Active Downstream Effector (Active) Substrate_P->Downstream_Effector_Active Cellular_Response_On Cellular Response (On) Downstream_Effector_Active->Cellular_Response_On

Caption: Photocaged lysine enables precise activation of a kinase signaling pathway.

Considerations for Selection

Choose this compound when:

  • Precise spatial control at the subcellular level is not the primary concern.

  • The experimental setup is not amenable to light delivery (e.g., deep tissue studies without specialized optics).

  • Potential phototoxicity is a significant concern for the cells or model organism being studied.

  • A simple, chemically-induced "on" switch is sufficient for the experimental question.

Choose Caged Lysine when:

  • High spatiotemporal resolution is critical for the experiment.

  • The biological process of interest is rapid and requires precise timing of protein activation.

  • Subcellular or localized activation of a protein is desired.

  • The experimental system is compatible with light delivery.

Conclusion

Both this compound and caged lysines are invaluable tools for the conditional control of protein function. The choice between them should be guided by the specific requirements of the experiment, particularly the need for spatial and temporal resolution. While this compound offers a robust and straightforward chemical activation method, the unparalleled precision of light-based activation makes caged lysines the preferred choice for dissecting dynamic and localized cellular processes. As research in both chemical biology and optogenetics continues to advance, the repertoire of both chemically- and photo-activated amino acids is expected to expand, offering even more sophisticated tools for controlling the machinery of life.

References

Unlocking Advanced Bioconjugation: A Comparative Guide to Phosphine-Mediated Deprotection of Azide-Containing Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of bioconjugation and antibody-drug conjugate (ADC) development, the precise and efficient cleavage of linker molecules is paramount. Azide-containing linkers, such as O-acyl-azido-bifunctional-ketone (OABK) linkers, offer a bioorthogonal handle for conjugation, which can be selectively deprotected via the Staudinger reaction with phosphine reagents. This guide provides a comparative analysis of the deprotection kinetics of azide-containing linkers with different phosphines, supported by experimental data, to inform the selection of the optimal reagent for specific applications.

The deprotection of azide linkers proceeds via the Staudinger reduction, a reaction that is both highly selective and efficient under mild, biological conditions. The reaction is initiated by the nucleophilic attack of a phosphine on the terminal nitrogen of the azide, leading to the formation of an iminophosphorane (or aza-ylide) intermediate and the release of dinitrogen gas.[1][2] This intermediate is then hydrolyzed to yield a primary amine and the corresponding phosphine oxide.[1][2] The rate of this reaction is critically dependent on the structure of the phosphine reagent employed.

Comparative Kinetics of Phosphine Reagents

The choice of phosphine significantly influences the kinetics of azide deprotection. The nucleophilicity of the phosphine and the electronic properties of its substituents are key determinants of the reaction rate. Generally, phosphines with electron-donating groups exhibit faster kinetics due to increased nucleophilicity.[3]

Below is a summary of quantitative data comparing the performance of various phosphines in reactions with azides, representative of the deprotection of azide-containing linkers.

Phosphine ReagentAzide SubstrateSecond-Order Rate Constant (k, M⁻¹s⁻¹)Key Characteristics & Applications
Triphenylphosphine (PPh₃)Generic Aryl Azide~0.611Standard, widely used phosphine. Relatively slow kinetics. Suitable for applications where rapid deprotection is not critical.
(Diphenylphosphino)methanethiolGeneric Azide7.7 x 10⁻³Used in traceless Staudinger ligation, resulting in a native amide bond.
Phosphinoestersα-azido estersVariable, can be slowEmployed in Staudinger ligations; kinetics are influenced by the leaving group ability of the ester.
Triarylphosphine with ortho-SO₂NH₂Aryl and Alkyl AzidesSignificantly faster than PPh₃Designed for accelerated Staudinger reduction, even in anhydrous conditions.
Perfluoroaryl Azide ReactantAryl Phosphines3.68 ± 0.03 (with a specific aryl phosphine)While the modification is on the azide, this demonstrates that electronic modifications dramatically increase reaction rates, being ~1940 times faster than classic Staudinger ligation.

Note: The kinetic data presented are drawn from various studies and may not represent direct head-to-head comparisons under identical conditions. However, the relative trends in reactivity are well-established.

Reaction Mechanism and Experimental Workflow

The deprotection of an azide-containing linker by a phosphine follows a well-defined reaction pathway. The general mechanism, known as the Staudinger reduction, is a two-step process.

Deprotection_Mechanism cluster_step1 Step 1: Iminophosphorane Formation cluster_step2 Step 2: Hydrolysis Azide R-N₃ (Azide Linker) Phosphazide Phosphazide Intermediate Azide->Phosphazide + R'₃P Phosphine R'₃P (Phosphine) Iminophosphorane R-N=PR'₃ (Iminophosphorane) Phosphazide->Iminophosphorane - N₂ N2 N₂ Iminophosphorane2 R-N=PR'₃ (Iminophosphorane) Amine R-NH₂ (Deprotected Linker) Iminophosphorane2->Amine + H₂O Water H₂O PhosphineOxide R'₃P=O (Phosphine Oxide) Amine->PhosphineOxide + R'₃P=O

Caption: General mechanism of Staudinger reduction for azide deprotection.

The experimental workflow for monitoring the deprotection kinetics typically involves spectroscopic methods to track the disappearance of the azide reactant or the appearance of the amine product over time.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare stock solution of OABK-linked molecule C Mix reactants in a suitable solvent system (e.g., aqueous buffer) A->C B Prepare stock solution of Phosphine reagent B->C D Incubate at controlled temperature C->D E Monitor reaction progress (e.g., HPLC, NMR, or UV-Vis spectroscopy) D->E F Determine reactant and product concentrations at various time points E->F G Calculate kinetic parameters (rate constant, half-life) F->G

Caption: Experimental workflow for kinetic analysis of OABK deprotection.

Detailed Experimental Protocols

The following is a generalized protocol for determining the deprotection kinetics of an azide-containing linker with a phosphine reagent.

Materials:

  • Azide-containing molecule (e.g., OABK-conjugate)

  • Phosphine reagent (e.g., TCEP, PPh₃)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent if needed for solubility (e.g., DMSO, DMF)

  • Analytical instrument (e.g., HPLC-MS, ³¹P NMR spectrometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-containing molecule in the reaction buffer.

    • Prepare a stock solution of the phosphine reagent in the reaction buffer. Ensure the phosphine is fully dissolved.

  • Kinetic Run:

    • Equilibrate both stock solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).

    • Initiate the reaction by mixing the azide and phosphine solutions to achieve the desired final concentrations (e.g., 1 mM each).

    • Start a timer immediately upon mixing.

  • Time-Point Sampling and Analysis:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid dilution or addition of a quenching agent).

    • Analyze the sample using a suitable analytical technique to determine the concentrations of the starting azide and/or the resulting amine product. HPLC is often suitable for this purpose.

  • Data Analysis:

    • Plot the concentration of the azide reactant versus time.

    • Fit the data to the appropriate rate law (typically second-order for the Staudinger reaction) to determine the rate constant (k). The rate-determining step is the initial reaction between the phosphine and the azide.

Conclusion

The selection of a phosphine reagent for the deprotection of azide-containing linkers like OABK is a critical consideration in the design of advanced bioconjugates and ADCs. While standard phosphines like triphenylphosphine are effective, engineered phosphines with electron-donating substituents or specialized functionalities can offer significantly accelerated kinetics. For applications requiring the formation of a native amide bond without any residual atoms from the linker, traceless Staudinger ligation reagents are the superior choice. By understanding the kinetic profiles of different phosphines, researchers can tailor the deprotection strategy to meet the specific demands of their application, ensuring efficient and controlled release of the conjugated payload.

References

A Head-to-Head Battle of Precision: Chemical vs. Light-Inducible Systems for Gene and Protein Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of inducible biological systems, the choice between chemical and light-activated tools is a critical decision point. This guide provides an objective, data-driven comparison of these two powerful technologies, offering insights into their respective strengths and weaknesses to inform experimental design and accelerate discovery.

At their core, both chemical and light-inducible systems offer temporal and dose-dependent control over a wide range of cellular processes, from gene expression to protein localization and activity. Chemical systems, the workhorses of the field, rely on the administration of small molecules to trigger a biological event. In contrast, light-inducible systems, a newer and rapidly evolving technology, utilize photons to achieve similar control with unparalleled spatiotemporal precision. This guide will delve into the mechanisms, performance characteristics, and experimental considerations for both, empowering you to select the optimal system for your research needs.

At a Glance: Key Differences Between Chemical and Light-Inducible Systems

FeatureChemical-Inducible SystemsLight-Inducible Systems
Inducer Small molecules (e.g., Doxycycline, Rapamycin)Light of specific wavelengths
Spatiotemporal Control Limited by diffusion of the chemical inducerHigh, at the subcellular level
Invasiveness Generally non-invasive (inducer added to media)Can require specialized microscopy equipment for precise light delivery
Kinetics (On/Off) Slower, dependent on diffusion and clearanceFaster, near-instantaneous upon light application/removal
Reversibility Often reversible, but can be slowHighly and rapidly reversible
Potential for Toxicity Dose-dependent cytotoxicity of the chemical inducerPhototoxicity at high light intensities or with prolonged exposure
Throughput High, amenable to multi-well plate formatsCan be lower for highly localized stimulation

Delving Deeper: A Comparative Analysis

This section provides a detailed comparison of popular chemical and light-inducible systems, focusing on key performance metrics.

Gene Expression Control: Tet-On vs. Light-Inducible Promoters

The ability to switch gene expression on and off is fundamental to understanding gene function. The tetracycline-inducible (Tet-On) system is a widely used chemical approach, while systems like those based on the light-oxygen-voltage (LOV) domain or cryptochrome 2 (CRY2)/CIB1 interaction represent the light-inducible alternatives.

Quantitative Performance Data:

ParameterTet-On System (Doxycycline)Light-Inducible System (e.g., LACE)
Fold Induction Up to >10,000-fold[1]~22-fold to 58-fold[2]
Leakiness (Basal Expression) Can be a significant issue, but improved variants (e.g., Tet-On 3G) show lower background[1][2][3]Generally low dark-state activity
Induction Kinetics (Time to Peak) Hours to daysMinutes to hours
Reversibility Slower, requires removal of doxycycline from the mediumRapid upon removal of the light source
Inducer Concentration ng/mL to µg/mL range of doxycyclineLight intensity (µW/cm² to mW/cm²)
Potential Side Effects Off-target effects of doxycycline at high concentrationsPhototoxicity, especially with blue light
Protein Dimerization: Rapamycin vs. CRY2/CIB1

Inducing the interaction of two proteins is a powerful strategy to control signaling pathways and enzyme activity. The rapamycin-based chemical-induced dimerization (CID) system and the blue light-inducible CRY2/CIB1 system are prominent examples.

Quantitative Performance Data:

ParameterRapamycin-Induced Dimerization (FKBP/FRB)Light-Induced Dimerization (CRY2/CIB1)
Binding Affinity (Kd) ~12 nM (ternary complex)Light-dependent
Induction Kinetics (On-rate) Diffusion-limited, minutesSeconds to minutes
Reversibility Effectively irreversible due to high affinity; requires competitive displacementReversible in the dark with a half-life of ~6 minutes
Dark State Interaction NegligibleCan be a concern; optimized variants show reduced dark interaction
Inducer Rapamycin (nM concentrations)Blue light (~450-488 nm)
Potential Side Effects Off-target effects of rapamycin (e.g., mTOR inhibition)Phototoxicity, CRY2 clustering

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the underlying principles of these systems, the following diagrams illustrate their core mechanisms and a typical experimental workflow for their comparison.

Chemical_Inducible_System cluster_chemical Chemical-Inducible System (e.g., Tet-On) Inducer Doxycycline rtTA rtTA (reverse tetracycline- controlled transactivator) Inducer->rtTA Binds & Activates TRE TRE (Tetracycline Response Element) rtTA->TRE Binds GOI Gene of Interest TRE->GOI Promotes Transcription Protein Protein Product GOI->Protein Translation

Caption: Mechanism of a chemical-inducible gene expression system (Tet-On).

Light_Inducible_System cluster_light Light-Inducible System (e.g., CRY2/CIB1) Light Blue Light (488nm) CRY2 CRY2 Light->CRY2 Conformational Change CIB1 CIB1 CRY2->CIB1 Effector Effector Domain Target Target Protein Effector->Target Action

Caption: Mechanism of a light-inducible protein dimerization system (CRY2/CIB1).

Experimental_Workflow cluster_workflow Experimental Workflow for Comparison cluster_quant cluster_tox A 1. Construct Design & Cell Line Generation - Chemical-inducible plasmid - Light-inducible plasmid B 2. Induction - Add chemical inducer (e.g., Doxycycline) - Illuminate with specific wavelength A->B C 3. Quantitative Analysis B->C D 4. Cytotoxicity/Phototoxicity Assessment B->D Q1 Gene Expression (qPCR, Luciferase Assay) Q2 Protein Levels (Western Blot, Microscopy) T1 MTT Assay T2 LDH Assay E 5. Data Comparison Q1->E Q2->E T1->E T2->E

Caption: A generalized experimental workflow for comparing inducible systems.

Experimental Protocols: A Guide to Key Assays

Reproducible and quantitative data is paramount. Below are summaries of widely used protocols for assessing the performance of inducible systems.

Luciferase Reporter Assay for Quantifying Gene Expression

This assay provides a highly sensitive method to measure the activity of a promoter driving a luciferase reporter gene.

Methodology:

  • Cell Culture and Transfection: Plate cells in a multi-well format and transfect with the appropriate reporter and control plasmids.

  • Induction: Treat cells with the chemical inducer at various concentrations or illuminate with light at different intensities and durations. Include uninduced controls.

  • Cell Lysis: After the induction period, wash the cells with PBS and add a passive lysis buffer.

  • Luciferase Activity Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase assay substrate and measure the luminescence, which is proportional to the amount of luciferase protein.

  • Data Normalization: To control for transfection efficiency and cell number, co-transfect a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter and normalize the experimental luciferase readings to the control readings.

Quantitative Western Blotting for Protein Level Analysis

This technique allows for the quantification of the target protein produced by the inducible system.

Methodology:

  • Sample Preparation: Following induction, lyse the cells and determine the total protein concentration of the lysate.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: For chemiluminescent detection, add an appropriate substrate and image the resulting light emission. For fluorescent detection, image the membrane using a suitable fluorescence scanner.

  • Quantification and Normalization: Quantify the band intensity of the target protein using densitometry software. To ensure equal loading, normalize the target protein signal to a loading control protein (e.g., GAPDH, β-actin) on the same blot.

MTT Assay for Assessing Cytotoxicity of Chemical Inducers

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the chemical inducer. Include untreated control wells.

  • MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion: Selecting the Right Tool for the Job

The choice between chemical and light-inducible systems is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment.

Chemical-inducible systems are well-established, easy to implement for high-throughput applications, and can achieve very high levels of gene expression. They are an excellent choice for experiments where precise spatial control is not a primary concern and where slower induction kinetics are acceptable.

Light-inducible systems , on the other hand, offer unparalleled spatiotemporal control, rapid kinetics, and high reversibility. These features make them ideal for studying dynamic cellular processes in real-time and for applications requiring subcellular precision.

For the discerning researcher, a thorough understanding of the principles and performance characteristics of both system types is essential. By carefully considering the experimental goals and weighing the advantages and disadvantages outlined in this guide, scientists can confidently select the most appropriate inducible system to unlock new insights into the intricate workings of biological systems. Furthermore, the emergence of chemo-optogenetic systems , which combine small molecules and light for even more sophisticated control, promises to further expand the toolkit for biological manipulation and discovery.

References

A Researcher's Guide to Functional Assays for Confirming Protein Activity Restoration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful refolding or purification of a protein is only half the battle. Confirming that the protein has regained its native conformation and biological activity is a critical subsequent step. This guide provides a comparative overview of key functional assays used to validate the restoration of protein activity, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and execution.

The choice of a functional assay is intrinsically linked to the class of protein being investigated. This guide is structured to provide insights into assays for enzymes, cell surface receptors (including G-protein coupled receptors), and ion channels, as well as broader assays applicable to a range of proteins.

Comparative Analysis of Functional Assays

The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different functional assays in confirming restored protein activity.

Enzyme Activity Assays

Enzyme activity is a direct measure of its catalytic function. The restoration of this activity is a strong indicator of successful refolding.

EnzymeAssay TypeStateSpecific Activity (U/mg)Fold Increase in ActivityReference
Carbonic AnhydraseSpectrophotometricDenatured~0-[1]
Refolded (Sol-gel)~70 (relative activity)Not Applicable[1]
Citrate SynthaseSpectrophotometricUnfolded<10% of native-[2]
Refolded (Dilution)~50% of native~5[2]
Refolded (Microfluidic Chip)>70% of native>7[2]
L-Lactate DehydrogenaseSpectrophotometricInclusion BodiesNot specified-
RefoldedNot specifiedSignificant increase noted

Note: "U" represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Receptor Binding and Functional Assays

For receptors, functional restoration is often assessed by their ability to bind to their specific ligands and initiate downstream signaling.

ReceptorAssay TypeStateBinding Affinity (Kd)Functional Readout (EC50/IC50)Reference
Dopamine D2 Receptor (D2R)Microscale Thermophoresis (MST)In membrane fragments~5.3 ± 1.7 nMNot Applicable
Scavenger Receptor B1 (SR-B1)Microscale Thermophoresis (MST)Purified52 µg/ml (for HDL)Not Applicable
CD36Microscale Thermophoresis (MST)Purified1.19 mg/ml (for oxLDL)Not Applicable
GPR17 (GPCR)GloSensor™ cAMP AssayIn HEK293 cellsNot ApplicableAgonists: various EC50 values determined
Beta-adrenergic Receptor (GPCR)AlphaScreen cAMP AssayIn SK-N-MC cellsNot ApplicableIsoproterenol EC50 determined
Ion Channel Functional Assays

Patch clamp electrophysiology remains the gold standard for assessing the function of ion channels, directly measuring the flow of ions across the cell membrane.

Ion ChannelAssay TypeStateKey Functional ParameterObservationReference
KCNQ2 (Potassium Channel)Automated Patch ClampExpressed in CHO cellsPeak current density, Voltage-dependence of activationVariants showed altered properties compared to wild-type
Voltage-gated Sodium ChannelAutomated Patch ClampExpressed in HEK cellsState-dependent association and dissociation kinetics of inhibitorsMethod developed to rapidly assess inhibitor mechanism of action
NMDA ReceptorSingle-channel Patch ClampExpressed in HEK293 cellsOne-channel activity recordingProtocol for high-resolution current recordings
General Protein Stability and Interaction Assays

These assays can be applied more broadly to assess protein stability and the reassembly of protein complexes, which are indirect indicators of proper folding and function.

Protein/ComplexAssay TypeStateKey ParameterObservationReference
MEK1 KinaseCellular Thermal Shift Assay (CETSA)In intact cellsThermal Shift (ΔTagg)Selumetinib induced a +4.2 °C thermal shift, indicating target engagement
Various KinasesCellular Thermal Shift Assay (CETSA)In intact cellspEC50Determined for various inhibitors
Protein-Protein Interaction PairProtein-Fragment Complementation Assay (PCA)In living cellsReconstituted reporter activity (e.g., luminescence, fluorescence)Signal indicates interaction and proper folding of interacting domains

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding and implementing these assays.

G cluster_upstream Protein Production & Refolding cluster_downstream Functional Validation a Recombinant Protein Expression (e.g., in E. coli) b Inclusion Body Formation (Misfolded Protein Aggregates) a->b c Cell Lysis & Inclusion Body Isolation b->c d Solubilization in Denaturant (e.g., Urea, Guanidinium HCl) c->d e Refolding (e.g., Dilution, Dialysis) d->e f Enzyme Activity Assay e->f Purified/Refolded Protein g Receptor Binding Assay e->g Purified/Refolded Protein h Ion Channel Patch Clamp e->h Purified/Refolded Protein i CETSA / PCA e->i Purified/Refolded Protein

Figure 1. A generalized workflow for protein refolding and subsequent functional validation.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand Agonist Ligand Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

References

Safety Operating Guide

Proper Disposal of OABK Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the fast-paced world of scientific research and drug development, the safe management of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of OABK hydrochloride (N6-(((2-azidobenzyl)oxy)carbonyl)-L-lysine hydrochloride; CAS No. 1984862-48-7), a valuable tool in click chemistry and protein activity control. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection.

Immediate Safety and Hazard Assessment

This compound is an organic compound featuring a benzyl azide functional group. Organic azides are energetic materials that can be sensitive to heat, shock, or friction, and may decompose explosively.[1][2] The primary hazard associated with this compound is the azide group, which necessitates specific handling and disposal protocols to mitigate risk.

Key Hazards:

  • Potential for Explosive Decomposition: Organic azides can be unstable.[3]

  • Toxicity: Azides are acutely toxic, with effects similar to cyanide.[1]

  • Reactivity with Acids: Reaction with acids can form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1]

  • Formation of Explosive Metal Azides: Contact with heavy metals (e.g., in plumbing or with metal spatulas) can form dangerously unstable metal azides.

A formal Safety Data Sheet (SDS) for this compound should be consulted before handling. If an SDS is not available, the compound must be treated as a hazardous substance with the above potential risks.

Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures for this compound must be conducted in a certified chemical fume hood. The following PPE is mandatory:

Protection TypeSpecific EquipmentStandards & Notes
Eye/Face Protection Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or be NIOSH (US) approved.
Skin & Body Protection Flame-resistant lab coat.Wear appropriate protective clothing to prevent skin exposure.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Gloves must be inspected prior to use and selected based on the specifications of EU Directive 89/86/EEC or EN 374.

Disposal Workflow and Logical Relationships

The recommended and safest disposal strategy for this compound involves the chemical deactivation of the azide functional group prior to collection as hazardous waste. The following diagram illustrates the decision-making process for its proper disposal.

G A This compound Waste Generated B Is chemical deactivation feasible in-house? A->B C Proceed with Chemical Deactivation Protocol B->C Yes D Collect as Hazardous Waste (Organic Azide) B->D No H Verify deactivation is complete. C->H E Package in a clearly labeled, compatible container. Do NOT mix with acids or metal-containing waste. D->E F Store in designated hazardous waste area. E->F G Arrange for pickup by Environmental Health & Safety (EHS). F->G H->C No, repeat deactivation I Collect deactivated solution as hazardous waste. H->I Yes I->E

Disposal decision workflow for this compound.

Experimental Protocols for Chemical Deactivation

The primary goal of deactivation is the reduction of the azide to a more stable amine. Two common laboratory-scale methods are presented below. These procedures should only be performed by trained personnel.

Method 1: Staudinger Reduction using Triphenylphosphine

This method converts the benzyl azide to an amine (benzylamine derivative) and triphenylphosphine oxide.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF) or similar aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in THF in a round-bottom flask.

  • Add a slight molar excess (1.1 to 1.5 equivalents) of triphenylphosphine to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the azide. Nitrogen gas evolution will occur.

  • Once the reaction is complete, the resulting mixture, now containing the significantly safer amine derivative, should be transferred to a properly labeled hazardous waste container.

Method 2: Catalytic Transfer Hydrogenation

This method uses a hydrogen donor and a palladium catalyst to reduce the azide.

Materials:

  • This compound waste solution

  • Palladium on carbon (5-10% Pd/C)

  • Hydrazine hydrate or formic acid (hydrogen donor)

  • Methanol or ethanol as solvent

  • Celite for filtration

Procedure:

  • Dissolve the this compound waste in methanol or ethanol in a round-bottom flask.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.

  • Slowly add the hydrogen donor (e.g., hydrazine hydrate) to the reaction mixture. Vigorous nitrogen gas evolution will occur.

  • Stir the reaction at room temperature until the azide is fully consumed (monitor by TLC or LC-MS).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Quench the catalyst on the Celite pad with water before its disposal as solid waste.

  • The filtrate, containing the amine derivative, should be collected in a labeled hazardous waste container for disposal.

Waste Collection and Final Disposal

Whether deactivated or not, all waste containing this compound must be disposed of as hazardous chemical waste.

Crucial "Don'ts" for Azide Waste Management:

  • NEVER pour azide-containing solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.

  • NEVER mix azide waste with acidic waste, which can generate highly toxic and explosive hydrazoic acid.

  • NEVER use metal spatulas or tools when handling pure this compound.

  • AVOID using halogenated solvents like dichloromethane with azides, as this can form extremely unstable di- and tri-azidomethane.

Procedure for Waste Collection:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled container.

  • Labeling: The container must be labeled as "Hazardous Waste - Contains Organic Azide" and list all chemical constituents.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.